Aurora A inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H26N6O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide |
InChI |
InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31) |
InChI Key |
WKBADCPZJIWSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aurora A Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis, making it a compelling target for cancer therapy.[2][3] Aurora A inhibitors are a class of targeted therapies that disrupt the function of this kinase, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. This technical guide provides a detailed overview of the mechanism of action of Aurora A inhibitors, using Alisertib (MLN8237) as a representative example, referred to herein as "Aurora A inhibitor 2."
Core Mechanism of Action
This compound is a selective and orally active small-molecule inhibitor of Aurora A kinase.[4] The primary mechanism of action involves binding to the ATP-binding pocket of Aurora A, thereby preventing the phosphorylation of its downstream substrates that are essential for mitotic progression.[3] This inhibition leads to a cascade of cellular events culminating in anti-tumor activity.
Direct Inhibition of Aurora A Kinase Activity
The inhibitory potential of this compound has been quantified in various assays. In a cell-free radioactive Flashplate assay, Alisertib demonstrates high selectivity for Aurora A over the closely related Aurora B kinase.[1][5]
| Parameter | Aurora A | Aurora B | Reference |
| IC50 (recombinant protein) | 1.2 nM | 396.5 nM | [1][4] |
| IC50 (HeLa cells) | 6.7 nM | Not Reported |
Table 1: Biochemical and Cellular IC50 Values of Alisertib (this compound).
The data clearly indicates that this compound is over 200-fold more selective for Aurora A than Aurora B in a biochemical context.[1][5]
Cellular Consequences of Aurora A Inhibition
The inhibition of Aurora A kinase activity by this compound manifests in several distinct cellular phenotypes:
-
Mitotic Arrest: Treatment with this compound leads to defects in spindle assembly and chromosome alignment, causing cells to arrest in the G2/M phase of the cell cycle.[2][3] This is a hallmark of Aurora A inhibition.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3] This is characterized by the cleavage of caspases and PARP.[5]
-
Autophagy: In some cancer cell lines, this compound has been shown to induce autophagy, a cellular self-degradation process.[2][4]
-
Genomic Instability: Errors in chromosome segregation resulting from Aurora A inhibition can lead to aneuploidy, an abnormal number of chromosomes, which can be detrimental to cancer cells.[3]
The anti-proliferative activity of this compound has been demonstrated across a broad panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 15 - 40 | [3] |
| LS174T | Colon Cancer | 50 | [1] |
| T84 | Colon Cancer | 90 | [1] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [1][5] |
| Lymphoma Cell Lines | Lymphoma | Generally more sensitive than solid tumor lines |
Table 2: Anti-proliferative Activity of Alisertib (this compound) in Various Cancer Cell Lines.
Signaling Pathways Modulated by this compound
Aurora A kinase is a node in a complex network of signaling pathways that regulate cell proliferation and survival. Inhibition of Aurora A by this compound has been shown to impact these interconnected pathways.
The Aurora A Signaling Pathway
The canonical Aurora A pathway involves its activation and subsequent phosphorylation of downstream targets to ensure proper mitotic progression.
Caption: Canonical Aurora A signaling pathway and its inhibition.
Impact on Survival Pathways
This compound has been shown to modulate critical cell survival pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways, contributing to its anti-cancer effects.[4][6]
Caption: Modulation of survival pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
Aurora A Kinase Assay (Radioactive Flashplate)
This assay quantifies the enzymatic activity of Aurora A kinase and the inhibitory potency of compounds.
Principle: Recombinant Aurora A kinase phosphorylates a biotinylated peptide substrate using radiolabeled ATP ([γ-³³P]ATP). The phosphorylated substrate is captured on a streptavidin-coated plate, and the radioactivity is measured.
Protocol:
-
Reaction Setup: In a 96-well FlashPlate, combine recombinant Aurora A kinase (e.g., 5 nM) with a biotinylated peptide substrate (e.g., Biotin-GLRRASLG, 2 µM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20).
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Initiation: Start the reaction by adding [γ-³³P]ATP (e.g., 3.3 µCi/mL at 2 µM).
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (BrdU ELISA)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Principle: Bromodeoxyuridine (BrdU), a thymidine analog, is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is used for colorimetric detection.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a few hours (e.g., 2-4 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access.
-
Antibody Incubation: Add an anti-BrdU-POD antibody and incubate.
-
Substrate Addition: Add a peroxidase substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the IC50 for cell proliferation inhibition.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide, PI) is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Aurora A (Thr288), anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound, exemplified by Alisertib, is a potent and selective inhibitor of Aurora A kinase. Its mechanism of action is centered on the disruption of mitotic processes, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Furthermore, its effects extend to the modulation of key survival signaling pathways. The in-depth understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its continued investigation and development as a targeted anti-cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of Pyrimidine-Based Aurora A Kinase Inhibitors: A Technical Guide
Introduction
Aurora A kinase, a key regulator of mitotic progression, has emerged as a critical target in oncology drug discovery. Its overexpression is implicated in the pathogenesis of numerous human cancers, often correlating with poor prognosis. The kinase's role in vital cellular processes such as centrosome maturation, spindle assembly, and the stabilization of oncoproteins like N-Myc and c-MYC underscores its therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent class of pyrimidine-based Aurora A inhibitors, with a focus on a representative compound, referred to herein as Aurora A Inhibitor 2 (based on compound 13 from recent literature). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Core Concepts in Aurora A Inhibitor Discovery
The development of small molecule inhibitors targeting Aurora A has largely focused on ATP-competitive compounds. A key structural feature of the ATP-binding pocket is the DFG (Asp-Phe-Gly) motif, which can adopt an active "DFG-in" or an inactive "DFG-out" conformation. Inhibitors that stabilize the "DFG-out" conformation can offer improved selectivity and unique mechanisms of action, such as inducing the degradation of MYC-family oncoproteins.
Structure-based drug design (SBDD) has been instrumental in the discovery of novel Aurora A inhibitors. By leveraging the crystal structure of Aurora A, medicinal chemists can design compounds that form specific interactions with key residues in the ATP-binding pocket, leading to enhanced potency and selectivity.
Aurora A Signaling Pathways
Aurora A kinase is a central node in a complex network of signaling pathways that regulate cell division and tumorigenesis. Its activity is tightly controlled throughout the cell cycle, and its dysregulation can lead to genomic instability and cancer progression. The following diagram illustrates some of the key signaling pathways involving Aurora A.
Caption: Key signaling pathways regulated by Aurora A kinase in mitosis and oncogenesis.
Synthesis of this compound
The following is a representative synthetic scheme for a pyrimidine-based Aurora A inhibitor (Compound 13 ). The synthesis involves a multi-step process starting from commercially available materials.
Synthetic Scheme
Caption: A representative synthetic workflow for a pyrimidine-based Aurora A inhibitor.
Experimental Protocol for Synthesis
Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as THF, is added 3-amino-5-methylpyrazole (1.5 eq) and a base, for example triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for several hours until completion, monitored by TLC. The product is then isolated by extraction and purified by column chromatography.
Step 2: Synthesis of tert-butyl (S)-(1-(2-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate
The dichloro-intermediate from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like DMF. To this solution, tert-butyl (S)-pyrrolidin-3-ylcarbamate (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) are added. The reaction is heated to 80-100 °C and stirred for several hours. After completion, the product is isolated by aqueous workup and purified by chromatography.
Step 3: Boc Deprotection
The Boc-protected intermediate from Step 2 is dissolved in a solvent such as dichloromethane (DCM). An acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the crude amine salt.
Step 4: Amide Coupling to Yield this compound (Compound 13)
The crude amine from Step 3 (1.0 eq) is dissolved in DMF. 4-chloro-2-fluorobenzoic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like DIPEA (3.0 eq) are added sequentially. The reaction is stirred at room temperature for several hours. The final product is isolated by extraction and purified by preparative HPLC to afford the desired this compound.[1][2]
Biological Evaluation of Aurora A Inhibitors
The characterization of novel Aurora A inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against Aurora A is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a commonly used method.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A kinase reaction is prepared in a 384-well plate containing Aurora A kinase, a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP, and a peptide substrate (e.g., Kemptide).[3]
-
Inhibitor Addition: Test compounds are added to the wells at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period, typically 45-60 minutes.[3]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into ATP. This is followed by a 30-minute incubation at room temperature.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Assays
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., NCI-H82, SK-N-BE(2)) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Aurora A inhibitor for a specified period, typically 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 values for cell growth inhibition are then determined.
Western Blot Analysis of MYC Protein Levels
A key mechanism of action for some Aurora A inhibitors is the destabilization and subsequent degradation of c-MYC or N-Myc. Western blotting is used to quantify the levels of these oncoproteins in cells treated with the inhibitor.
Experimental Protocol: Western Blot for c-MYC
-
Cell Lysis: Cells treated with the Aurora A inhibitor are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for c-MYC (e.g., clone 9E10) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.[4][5][6]
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Loading Control: The membrane is also probed with an antibody against a housekeeping protein, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.[7][8]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of several representative Aurora A inhibitors against Aurora A and Aurora B kinases.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) |
| Alisertib (MLN8237) | 1.2[9][10][11] | 396.5[9][10] | >200 |
| MK-5108 | 0.064 | 29 | 453 |
| Danusertib (PHA-739358) | 13 | 79 | 6 |
| VX-680 (Tozasertib) | 0.6 | 18 | 30 |
| Compound 13 | 38.6 | >1000 | >25 |
Conclusion
The discovery and development of potent and selective Aurora A kinase inhibitors represent a promising therapeutic strategy for the treatment of various cancers. The pyrimidine-based scaffold has proven to be a versatile starting point for the design of inhibitors with desirable pharmacological properties. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research in this exciting area of drug discovery. The continued application of structure-based drug design and a thorough understanding of the underlying biology will undoubtedly lead to the development of next-generation Aurora A inhibitors with improved efficacy and safety profiles.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Loading Controls for Western Blots [labome.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
An In-Depth Technical Guide to Aurora A Inhibitor 2 (Compound 16h)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aurora A inhibitor 2 (Compound 16h), a potent and selective inhibitor of Aurora A kinase. The information presented is collated from primary research and is intended to support further investigation and development of this compound as a potential anti-cancer therapeutic.
Core Compound Information
Compound Name: this compound (Compound 16h)
Chemical Name: 6-(2-amino-1H-benzo[d]imidazol-6-yl)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
CAS Number: 2412144-74-0[1]
Molecular Formula: C24H26N6O3
Chemical Structure:
Caption: Chemical structure of this compound (Compound 16h).
Quantitative Data Summary
In Vitro Kinase Inhibitory Activity
Compound 16h demonstrates potent and selective inhibition of Aurora A kinase.
| Kinase | IC50 (nM) |
| Aurora A | 21.94 |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of Compound 16h were evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values (µM).
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.84 ± 0.21 |
| PC3 | Prostate Cancer | 5.12 ± 0.33 |
| SH-SY5Y | Neuroblastoma | 6.45 ± 0.47 |
| A549 | Non-small cell lung cancer | 8.27 ± 0.52 |
Mechanism of Action
Compound 16h exerts its anti-cancer effects primarily through the inhibition of Aurora A kinase, a key regulator of mitosis. This inhibition leads to a cascade of cellular events, ultimately resulting in apoptotic cell death.
Cell Cycle Arrest
Treatment of MDA-MB-231 cells with Compound 16h leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.
Induction of Apoptosis
Compound 16h induces caspase-dependent apoptosis in MDA-MB-231 cells. This is evidenced by the increased binding of Annexin V-FITC and uptake of propidium iodide (PI) in treated cells.
Signaling Pathway
The primary signaling pathway affected by Compound 16h is the Aurora A kinase pathway, which plays a crucial role in centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora A, Compound 16h disrupts these processes, leading to mitotic catastrophe and apoptosis.
Caption: Signaling pathway of this compound (Compound 16h).
Experimental Protocols
Synthesis of Compound 16h
The synthesis of 6-(2-amino-1H-benzo[d]imidazol-6-yl)-3-(4-methoxybenzyl)quinazolin-4(3H)-one (Compound 16h) is a multi-step process. A generalized synthetic route is described below. For detailed procedures, including reaction conditions and purification methods, please refer to the primary literature.
Caption: General synthetic workflow for Compound 16h.
In Vitro Kinase Assay
The inhibitory activity of Compound 16h against Aurora A kinase was determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 16h for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis
-
Treat MDA-MB-231 cells with Compound 16h for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat MDA-MB-231 cells with Compound 16h.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Lyse treated and untreated MDA-MB-231 cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Aurora A, phospho-Aurora A, etc.) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of this compound (Compound 16h). For more detailed information, researchers are encouraged to consult the primary scientific literature.
References
Unveiling the Target Specificity of Aurora A Inhibitor 2 (TCS7010): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity of Aurora A inhibitor 2, a potent and highly selective ATP-competitive inhibitor of Aurora A kinase. Also known as Aurora A Inhibitor I and TCS7010, this compound belongs to the 2,4-bisanilinopyrimidine class of inhibitors. Its exceptional selectivity for Aurora A over the closely related Aurora B kinase makes it a valuable tool for dissecting the specific cellular functions of Aurora A and a promising candidate for therapeutic development.
Core Compound Information
| Property | Value |
| Systematic Name | N-(4-(4-(4-((2-chlorophenyl)carbamoyl)phenyl)amino)-5-fluoropyrimidin-2-ylamino)phenyl)piperazine-1-carboxamide |
| Synonyms | This compound, Aurora A Inhibitor I, TCS7010 |
| Molecular Formula | C31H29ClFN7O3 |
| Molecular Weight | 602.06 g/mol |
| Chemical Structure | (Image of the chemical structure of TCS7010 would be placed here in a real document) |
Quantitative Kinase Inhibition Profile
The hallmark of this compound (TCS710) is its remarkable selectivity for Aurora A over Aurora B, which share a high degree of sequence homology in their ATP-binding pockets. This selectivity is attributed to a single amino acid difference between the two kinases (Threonine 217 in Aurora A versus Glutamic acid 161 in Aurora B).
Table 1: Biochemical Potency and Selectivity of this compound (TCS7010)
| Target Kinase | IC50 (nM) | Selectivity (fold vs. Aurora A) | Reference |
| Aurora A | 3.4 | 1 | [1][2][3] |
| Aurora B | 3400 | 1000 | [1] |
Note: IC50 values can vary slightly depending on the assay conditions.
Cellular Activity
In cellular assays, this compound (TCS7010) effectively inhibits Aurora A function, leading to characteristic mitotic defects.
Table 2: Cellular Activity of this compound (TCS7010)
| Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |
| HCT116 (Colon Carcinoma) | Proliferation | Cell Viability | 190 nM | [1][3] |
| HT29 (Colon Carcinoma) | Proliferation | Cell Viability | 2.9 µM | [1] |
| HCT116 (Colon Carcinoma) | Apoptosis | Annexin V staining | Induction at 5 µM | [4] |
| HCT116 (Colon Carcinoma) | Cell Cycle | G2/M arrest | Observed at 5 µM | [4] |
Treatment of cancer cell lines with TCS7010 has been shown to induce a G2/M cell cycle arrest and subsequent apoptosis.[4] This is consistent with the known roles of Aurora A in mitotic entry and spindle assembly. Specifically, inhibition of Aurora A by TCS7010 in HCT116 cells has been demonstrated to trigger apoptosis through a signaling pathway involving reactive oxygen species (ROS) and the unfolded protein response (UPR).[4]
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway
Aurora A is a key regulator of mitosis, and its inhibition by TCS7010 perturbs several downstream signaling events. The following diagram illustrates a simplified Aurora A signaling pathway.
Figure 1: Simplified Aurora A signaling pathway and the point of inhibition by TCS7010.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing the target specificity of a kinase inhibitor like TCS7010.
Figure 2: General experimental workflow for kinase inhibitor characterization.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor against Aurora A.
Materials:
-
Recombinant full-length human Aurora A kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (5X)
-
TR-FRET Dilution Buffer
-
Test inhibitor (e.g., TCS7010)
-
384-well plate (low volume, black)
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.
-
Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations in the well will be 5 nM kinase and 2 nM antibody.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A. The final concentration in the well will be 100 nM.
-
Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A at 3X the final desired concentrations.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay) in HCT116 Cells
This protocol measures the effect of an inhibitor on the proliferation of HCT116 human colon carcinoma cells.
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test inhibitor (e.g., TCS7010)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blot Analysis of Aurora A Phosphorylation in HCT116 Cells
This protocol assesses the ability of an inhibitor to block the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A T288), a marker of its activation.
Materials:
-
HCT116 cells
-
Complete growth medium
-
Test inhibitor (e.g., TCS7010)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Aurora A (T288) and anti-Aurora A (total)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells and grow to 70-80% confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-Aurora A (T288) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total Aurora A as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of Aurora A phosphorylation.
-
Conclusion
This compound (TCS7010) is a highly potent and selective inhibitor of Aurora A kinase. Its exceptional selectivity over Aurora B makes it an invaluable research tool for elucidating the specific biological roles of Aurora A. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As with any kinase inhibitor, a thorough understanding of its target specificity is paramount for the accurate interpretation of experimental results and for advancing its potential as a targeted therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Induction of Apoptosis by Selective Aurora A Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Aurora A kinase, a critical regulator of mitotic progression, is a prominent therapeutic target in oncology. Its over-expression in numerous cancers is linked to genetic instability and poor prognosis. Selective inhibition of Aurora A disrupts mitotic spindle formation, leading to mitotic arrest and subsequent tumor cell death. A primary mechanism of this anti-tumor activity is the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms by which selective Aurora A inhibitors induce apoptosis, the signaling pathways involved, and the experimental protocols used for their evaluation. We present a synthesis of preclinical data for key selective inhibitors, highlighting the pivotal role of the p53 tumor suppressor and the mitochondrial pathway in determining cell fate.
Introduction: Aurora A Kinase as a Therapeutic Target
Aurora A is a serine/threonine kinase that plays a crucial role in orchestrating key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1][2] Its activity is tightly regulated, peaking during the G2 phase and mitosis.[1] In a wide array of human cancers, the gene encoding Aurora A is amplified, leading to protein overexpression. This aberrant activity contributes to tumorigenesis by causing defects in chromosome segregation, which results in aneuploidy—a hallmark of cancer.[3]
Given its central role in cell division and its frequent dysregulation in cancer, Aurora A has emerged as an attractive target for anticancer drug development. Numerous small-molecule inhibitors have been developed, ranging from pan-Aurora inhibitors to those with high selectivity for Aurora A.[4][5] These inhibitors typically function by competing with ATP for binding to the kinase's catalytic domain.[6] A primary consequence of Aurora A inhibition is the disruption of the mitotic spindle, which activates the spindle assembly checkpoint and causes cells to arrest in mitosis.[1] The ultimate fate of these arrested cells varies, but a therapeutically desirable outcome is the induction of programmed cell death, or apoptosis.
This guide focuses on the mechanisms by which selective Aurora A inhibitors, such as LY3295668 , Alisertib (MLN8237) , and MK-8745 , trigger apoptosis in cancer cells.
Core Mechanism: From Mitotic Arrest to Apoptosis
The inhibition of Aurora A kinase activity directly interferes with the formation and function of the mitotic spindle. This leads to defects in chromosome congression and alignment at the metaphase plate, activating the spindle assembly checkpoint and causing a transient mitotic arrest.[1] The cell's response to this arrest is a critical determinant of the inhibitor's efficacy. The cell can follow one of several paths:
-
Apoptosis: The prolonged mitotic arrest can trigger the intrinsic (mitochondrial) or extrinsic apoptotic pathways, leading to cell death. This is often dependent on the cell's genetic background, particularly its p53 status.[7]
-
Mitotic Slippage and Endoreduplication: Cells may exit mitosis without proper chromosome segregation or cytokinesis. This "mitotic slippage" results in a tetraploid G1 state. These polyploid cells may then undergo senescence or eventually apoptosis.[1][7]
-
Senescence: In some contexts, particularly following mitotic slippage, cells can enter a state of irreversible growth arrest known as senescence.[6][8]
Selective Aurora A inhibitors are designed to persistently arrest cancer cells in mitosis, leading to a more profound apoptotic response compared to pan-Aurora inhibitors, which can also induce cytokinesis failure and polyploidy due to Aurora B inhibition.[9][10]
Figure 1. Cellular fates following Aurora A inhibition.
Signaling Pathways in Aurora A Inhibitor-Induced Apoptosis
The p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 is a critical factor in determining whether a cell undergoes apoptosis or polyploidy following Aurora A inhibition.[7][11] In cells with functional, wild-type p53, treatment with a selective Aurora A inhibitor like MK-8745 leads to a robust apoptotic response.
The proposed mechanism involves the following steps:
-
Aurora A Inhibition: The inhibitor blocks Aurora A activity, causing mitotic arrest.
-
p53 Activation: This mitotic stress leads to the stabilization and activation of p53, often observed through increased protein expression and phosphorylation at key residues like Serine 15.[11]
-
Mitochondrial Pathway Activation: Activated p53 transcriptionally upregulates pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa), which translocate to the mitochondria.
-
Cytochrome c Release: This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[11]
-
Caspase Cascade: Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates (like PARP) and the execution of apoptosis.[5][12]
In contrast, cells with mutant or null p53 fail to mount this apoptotic response. They instead undergo prolonged mitotic arrest, eventually exit mitosis without dividing, and become polyploid.[7]
Figure 2. p53-dependent signaling in response to Aurora A inhibition.
Combination Strategies to Enhance Apoptosis
While single-agent Aurora A inhibitors can induce apoptosis, their efficacy can be limited in tumors that are resistant or tend towards senescence. Combination therapies can overcome this by co-activating parallel death pathways. One effective strategy is to combine an Aurora A inhibitor like Alisertib with an agent that activates the extrinsic apoptotic pathway, such as a Death Receptor 5 (DR5) agonist or the ligand Apo2L/TRAIL.[8]
The mechanism for this synergistic effect is as follows:
-
Aurora A Inhibition Induces Senescence: Alisertib treatment first blocks the G2/M cell cycle progression, causing DNA damage and inducing a senescent state in a population of tumor cells.[8]
-
Sensitization to Extrinsic Signals: These therapy-induced senescent cells show increased sensitivity to death receptor ligands.
-
Extrinsic Pathway Activation: A DR5 agonist binds to its receptor on the cell surface, leading to the recruitment of adaptor proteins (like FADD) and the activation of the initiator caspase-8.
-
Caspase Cascade and Bid Cleavage: Caspase-8 directly activates the executioner caspase-3. Additionally, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid.
-
Crosstalk with Intrinsic Pathway: tBid translocates to the mitochondria and activates the intrinsic pathway (via Bak/Bax), amplifying the apoptotic signal. This combined activation of both extrinsic and intrinsic pathways leads to a marked reduction in cell viability and tumor regression.[8]
Figure 3. Synergistic apoptosis via combined Aurora A and DR5 targeting.
Quantitative Data Presentation
Table 1: Kinase Inhibitory Activity of Selected Aurora A Inhibitors
| Inhibitor | Type | Aurora A (IC₅₀, nM) | Aurora B (IC₅₀, nM) | Selectivity (AurB/AurA) | Reference |
| Alisertib (MLN8237) | Selective Aurora A | 1.2 | 396.5 | ~330x | [13] |
| LY3295668 | Highly Selective Aurora A | Data not specified, but described as highly selective | Data not specified | High | [9][10] |
| MK-8745 | Selective Aurora A | Potent and selective | Data not specified | High | [7] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 | 18 | 30x | [13] |
| ZM447439 | Pan-Aurora | Potent | Potent | Low | [12] |
Note: IC₅₀ values can vary based on assay conditions. Data are compiled from the cited literature for comparative purposes.
Table 2: Cellular Effects of Aurora A Inhibitors on Apoptosis
| Inhibitor | Cell Line | p53 Status | Concentration | Duration | Apoptosis Induction | Outcome | Reference |
| MK-8745 | CAPAN-2 (Pancreatic) | Wild-Type | 5 µM | 48 h | 15% apoptosis | Apoptosis | [7] |
| MK-8745 | PANC-1 (Pancreatic) | Mutant | 5 µM | 48 h | No apoptosis | 56% polyploidy | [7] |
| MLN8237 + Apo2L/TRAIL | Hs294T (Melanoma) | Mutant | 1 µM (MLN8237) | 5 days | Significant increase vs. single agents | Synergistic Apoptosis | [8] |
| ZM447439 | HCT-116 (Colon) | Wild-Type | 2-10 µM | 48 h | Concentration-dependent apoptosis | Apoptosis | [12] |
| ZM447439 | HCT-116 p53-/- | Null | 2-10 µM | 48 h | Reduced apoptosis vs. WT | Polyploidy & some apoptosis | [12] |
| ZM447439 | HCT-116 Bak/Bax-/- | Null | 2-10 µM | 48 h | Almost completely inhibited | Strong Polyploidy | [12] |
| VX-680 | Cervical Cancer Cells | Not specified | Not specified | Not specified | Promotes apoptosis, enhances Taxol effect | Chemosensitization | [14] |
Detailed Experimental Protocols
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This is the standard method for quantifying apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It stains late apoptotic and necrotic cells.
Workflow Diagram:
Figure 4. Flowchart for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of Aurora A inhibitor (and/or other compounds) for the specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Quantification:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis and Pathway Markers
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for confirming the activation of apoptotic pathways (e.g., cleavage of caspase-3 and PARP) and assessing the status of signaling proteins (e.g., p53, phospho-Aurora A).
Methodology:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Conclusion
Selective Aurora A inhibitors represent a promising class of targeted anticancer agents. Their ability to induce profound mitotic arrest followed by apoptosis is a key driver of their therapeutic efficacy. The cellular response, particularly the choice between apoptosis and polyploidy/senescence, is heavily influenced by the p53 status of the tumor cells, making p53 a potential biomarker for patient stratification. The induction of apoptosis proceeds primarily through the intrinsic mitochondrial pathway, which can be further potentiated by combination therapies that engage the extrinsic death receptor pathway. The experimental protocols detailed herein provide a robust framework for researchers to investigate the pro-apoptotic activity of novel Aurora A inhibitors and to further elucidate the complex signaling networks that govern cell fate in response to mitotic stress.
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Site of Inhibitors on Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions between small molecule inhibitors and Aurora A kinase, a critical regulator of cell division and a prominent target in cancer therapy. We will delve into the structural features of the kinase's active site, the diverse binding modes of inhibitors, quantitative binding data, and the experimental methodologies used to characterize these interactions.
Introduction to Aurora A Kinase
Aurora A is a member of the serine/threonine kinase family that plays a crucial role in mitotic progression.[1] It is involved in several key processes, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2][3] The gene encoding Aurora A is located on chromosome 20q13, a region frequently amplified in various human cancers, including breast, ovarian, and colon cancers.[2][4] Overexpression of Aurora A can lead to centrosome abnormalities, chromosomal instability, and cellular transformation, making it an attractive target for anticancer drug development.[4][5]
The structure of Aurora A consists of a variable N-terminal domain and a highly conserved C-terminal catalytic domain, which is the primary target for small molecule inhibitors.[1] The catalytic activity of Aurora A is regulated by autophosphorylation of Thr288 within its activation loop and by its interaction with co-activating proteins such as TPX2.[2][6]
The ATP-Binding Site: The Primary Target for Inhibition
The majority of Aurora A inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket located in a deep cleft between the N-terminal and C-terminal lobes of the kinase domain.[1][7] Understanding the architecture of this site is fundamental to designing potent and selective inhibitors.
Key features of the Aurora A ATP-binding site include:
-
Hinge Region: A flexible segment that connects the N- and C-terminal lobes. Inhibitors typically form one or more hydrogen bonds with the backbone of residues in this region, a critical interaction for anchoring the molecule.
-
DFG Motif: A conserved sequence of three amino acids (Asp-Phe-Gly) at the beginning of the activation loop. The conformation of this motif is a key determinant of the kinase's activation state and dictates the type of inhibitor that can bind.
-
Activation Loop (A-loop): A flexible loop that, in its active state, allows for substrate binding and catalysis. In its inactive state, it can block the active site.
-
Hydrophobic Pockets: The ATP-binding site is predominantly hydrophobic, with a deep hydrophobic pocket adjacent to the ATP-binding site formed by a flexible glycine-rich loop.[1] This feature is often exploited in inhibitor design to enhance binding affinity and selectivity.[8]
-
Selectivity-Determining Residues: While the ATP-binding site is highly conserved across kinases, subtle differences in amino acid residues can be exploited to achieve selectivity. For Aurora A, key variant residues that distinguish it from other kinases include Leu215, Thr217, and Arg220.[3] For instance, the non-conserved Thr217 residue can form a unique hydrogen bond with certain inhibitors, contributing to their selectivity for Aurora A over Aurora B/C.[5]
Inhibitor Binding Modes: DFG-in and DFG-out Conformations
Aurora A inhibitors are broadly classified into two main types based on the conformation of the DFG motif they bind to.[9]
-
Type I Inhibitors (DFG-in): These inhibitors bind to the active conformation of the kinase, where the DFG motif is "in" its catalytically competent state. The aspartate residue of the DFG motif faces the active site, ready to coordinate magnesium ions for ATP hydrolysis. These inhibitors directly compete with ATP for binding.
-
Type II Inhibitors (DFG-out): These inhibitors bind to and stabilize an inactive conformation of the kinase, where the phenylalanine of the DFG motif has "flipped" into the ATP-binding site. This "DFG-out" conformation is non-productive. Type II inhibitors typically occupy an additional hydrophobic pocket adjacent to the ATP site that is accessible only in the DFG-out state, which can contribute to higher selectivity.[10] MLN8054 and alisertib are examples of inhibitors that have been shown to bind in a DFG-out mode.[9]
The conformation of the activation loop is highly dynamic, and inhibitors can select for and stabilize specific states.[9][11]
Quantitative Analysis of Inhibitor Binding
The potency of Aurora A inhibitors is quantified by various metrics, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through biochemical or cellular assays. The table below summarizes the inhibitory activities of several well-characterized Aurora A inhibitors.
| Inhibitor | Type | Aurora A IC50 / Ki (nM) | Aurora B IC50 / Ki (nM) | Notes | Reference |
| Alisertib (MLN8237) | Type I/II (DFG-out binder) | 1.2 | 3.1 | Pan-Aurora inhibitor, in clinical trials. | [6] |
| MLN8054 | Type II (DFG-out binder) | 25 | 1300 | Selective for Aurora A. | [6] |
| MK-5108 (VX-689) | Type I | 0.6 | 18 | Highly selective for Aurora A. | [6] |
| MK-8745 | Type I | 0.4 | 100 | Highly selective for Aurora A. | [6] |
| VX-680 (Tozasertib) | Type I | 0.6 | 18 | Pan-Aurora inhibitor. | [6] |
| Danusertib (PHA-739358) | Type I/II | 13 | 79 | Pan-Aurora and Abl inhibitor. | [9] |
| AT9283 | Type I | 3 | 30 | Multikinase inhibitor including Aurora A/B. | [7] |
| Compound 2 | Pan-Aurora | 5 (Aurora A) | 2 (Aurora B) | Highly selective pan-Aurora inhibitor. | [12] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration, presence of activators like TPX2).
Experimental Protocols for Characterizing Inhibitor Binding
A variety of experimental techniques are employed to determine the binding site, affinity, and mechanism of action of Aurora A inhibitors.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified Aurora A kinase in the presence of an inhibitor.
Protocol: Z'-LYTE™ Kinase Assay
This is a fluorescence-based, high-throughput screening assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
Reagents: Purified Aurora A kinase, kinase buffer, ATP, a fluorescently labeled peptide substrate (e.g., based on Lats2), and a development reagent.[4]
-
Procedure: a. Dispense the inhibitor at various concentrations into a 384-well plate. b. Add a solution of Aurora A kinase and the peptide substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature to allow for substrate phosphorylation. e. Stop the reaction and add the development reagent, which contains a protease that cleaves the unphosphorylated peptide. f. Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation protects the peptide from cleavage, resulting in a high FRET signal.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography
This powerful technique provides atomic-level detail of the inhibitor-kinase interaction, revealing the precise binding mode and key molecular interactions.
Protocol: Co-crystallization of Aurora A with an Inhibitor
-
Protein Expression and Purification: Express the catalytic domain of human Aurora A (residues 122-403) in E. coli and purify it to homogeneity using chromatography techniques.[13]
-
Complex Formation: Incubate the purified Aurora A protein with a molar excess of the inhibitor.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) by mixing the protein-inhibitor complex with a variety of precipitant solutions.
-
Data Collection: Once crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.[13][14]
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known Aurora A structure as a search model. Refine the model to fit the experimental data, which will show the electron density for the bound inhibitor.[13][15]
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.
Caption: Simplified Aurora A signaling pathway during the G2/M phase of the cell cycle.
Caption: General experimental workflow for a biochemical kinase inhibition assay.
Caption: Logical relationship between DFG motif conformation and inhibitor type.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. The structure of C290A:C393A Aurora A provides structural insights into kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora A Kinase (Human) Assay/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the selective binding mechanism of protein kinase Aurora A selectivity via a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
An In-Depth Technical Guide to Aurora A Inhibitor 2 (CAS: 331770-21-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Aurora A Inhibitor 2, a potent and selective ATP-competitive inhibitor of Aurora kinases. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.
Chemical Properties
This compound, with the IUPAC name N-[4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenyl]-benzamide, is a well-characterized small molecule inhibitor of Aurora kinases. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 331770-21-9 |
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.43 g/mol |
| Appearance | White to yellow solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL), sparingly soluble in aqueous solutions. It is recommended for in vitro use due to limited aqueous solubility[1]. |
Biological Activity
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against Aurora A and Aurora B kinases. The half-maximal inhibitory concentrations (IC50) are presented in the following table.
| Target | IC50 (nM) |
| Aurora A | 310[2] |
| Aurora B | 240[2] |
Cell-Based Proliferation Assay
The anti-proliferative activity of this compound has been evaluated in the human breast cancer cell line MCF-7.
| Cell Line | IC50 (µM) |
| MCF-7 | 1.25[3][4] |
Mechanism of Action and Signaling Pathways
Aurora A kinase is a key regulator of mitosis, playing crucial roles in centrosome maturation and separation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in various human cancers, contributing to tumorigenesis through the induction of genomic instability. Aurora A is involved in multiple signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Inhibition of Aurora A by this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. The key signaling pathways influenced by Aurora A activity are depicted in the diagram below.
Experimental Protocols
In Vitro Aurora A Kinase Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against Aurora A kinase. The ADP-Glo™ Kinase Assay is a commonly used method.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Prepare serial dilutions of this compound in 10% DMSO.
-
Dilute recombinant human Aurora A kinase and the substrate (e.g., Kemptide) in the kinase assay buffer. A final kinase concentration of approximately 5 ng/µl is a common starting point.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor or vehicle (10% DMSO) to the wells of a 96-well plate.
-
Add the diluted Aurora A kinase to all wells except the "blank" controls.
-
Add the substrate and ATP mixture to all wells to start the reaction. A final ATP concentration close to the Km for Aurora A is recommended.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period, typically 45 to 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MCF-7 Cell Proliferation Assay
The anti-proliferative effects of this compound can be assessed using a standard MTT or MTS assay in MCF-7 cells.
Detailed Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize and seed the cells into a 96-well plate at a density of approximately 5,000 cells per well.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO, final concentration typically ≤ 0.1%).
-
Incubate the cells for 48 to 72 hours.
-
-
Viability Measurement (MTS Assay):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1 to 4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinase Selectivity and Pharmacokinetics
Currently, there is limited publicly available data on the broader kinase selectivity profile and the pharmacokinetic properties of this compound. Further studies are required to fully characterize its specificity against a wider panel of kinases and to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties in vivo. Quinazoline-based kinase inhibitors, as a class, have shown variable pharmacokinetic profiles, and specific modifications to the scaffold can significantly impact their in vivo behavior.
Conclusion
This compound (CAS: 331770-21-9) is a valuable research tool for studying the biological roles of Aurora kinases and for the preclinical investigation of Aurora kinase inhibition as a therapeutic strategy in cancer. Its well-defined chemical structure and potent in vitro activity make it a suitable compound for cell-based and biochemical assays. Further characterization of its selectivity and pharmacokinetic properties will be essential for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The In Vitro Efficacy of Aurora A Inhibitor 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Aurora A inhibitor 2, a highly selective pan-Aurora kinase inhibitor. The document details its mechanism of action, presents quantitative data from various cell-based assays, and outlines the experimental protocols used for its evaluation.
Introduction to Aurora A Kinase and its Inhibition
Aurora A is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division (mitosis).[1] It is essential for centrosome maturation, the formation of the mitotic spindle, and proper chromosome segregation.[1][2] Overexpression or aberrant activity of Aurora A is frequently linked to tumorigenesis and poor prognosis in several cancers, making it a compelling target for cancer therapy.[1][3]
Aurora A inhibitors are a class of drugs designed to selectively bind to and inhibit the activity of the Aurora A kinase, typically by competing with ATP for its binding site.[1] This inhibition disrupts the downstream signaling cascade, leading to defects in spindle assembly, mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Mechanism of Action of this compound
This compound is a potent and selective pan-Aurora kinase inhibitor, with activity against Aurora A, B, and C kinases.[3] Its primary mechanism of action involves the inhibition of Aurora A autophosphorylation and the phosphorylation of its downstream substrates.[3] By blocking these critical phosphorylation events, the inhibitor disrupts the normal progression of mitosis, leading to cell cycle arrest and cytotoxicity in cancer cell lines.[3]
Quantitative In Vitro Efficacy Data
The in vitro efficacy of this compound has been evaluated across various human cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HCT116 | Western Blot | Inhibition of Aurora A autophosphorylation | < 40 nM | [3] |
| HCT116 | Western Blot | Inhibition of Histone H3 S10 phosphorylation | < 40 nM | [3] |
| HeLa | Cell Viability | Cytotoxicity | Highly Toxic | [3] |
| HCT116 | Cell Viability | Cell Viability Loss | Plateaued at 50% (up to 33.3 µM) | [3] |
| PC3 | Cell Viability | Cell Viability Loss | Plateaued at 50% (up to 33.3 µM) | [3] |
| HEK293 | Cell Viability | Cell Viability Loss | Plateaued at 50% (up to 33.3 µM) | [3] |
Table 2: Comparative IC50 Values of Pan-Aurora Inhibitors
| Compound | HeLa IC50 (nM) | HCT116 IC50 (nM) | PC3 IC50 (nM) | HEK293 IC50 (nM) |
| Compound 1 | < 10 | Data not specified | Data not specified | Data not specified |
| Compound 2 | < 10 | Data not specified | Data not specified | Data not specified |
| SAR156497 | < 10 | Data not specified | Data not specified | Data not specified |
Note: Specific IC50 values for Compound 2 in HCT116, PC3, and HEK293 were not provided in the source material, but it was noted that in these cell lines, the related compound 1 was more potent than the control SAR156497.[3]
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments used to characterize the in vitro efficacy of this compound.
Cell Culture
Human cancer cell lines (HeLa, HCT116, PC3, and HEK293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
This assay was used to determine the effect of the inhibitor on the phosphorylation status of Aurora A and its downstream substrate, Histone H3.
-
Cell Treatment: HCT116 cells were treated with varying concentrations of this compound for a specified duration.
-
Lysis: Cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated Aurora A (p-Aurora A), total Aurora A, phosphorylated Histone H3 (p-H3), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay measures the cytotoxic effects of the inhibitor on cancer cells.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a dose-response range of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with a vital dye like trypan blue and counting viable cells.
-
Data Analysis: The results were normalized to vehicle-treated control cells to determine the percentage of cell viability loss.
Cell Cycle Analysis by Flow Cytometry (FACS)
This method was used to investigate the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: HCT116 cells were treated with the inhibitor (e.g., 500 nM) for 48 hours.
-
Cell Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the presence of polyploid cells were quantified. Treatment with pan-Aurora inhibitors typically leads to an accumulation of cells with >4N DNA content due to failed cytokinesis.[3]
Conclusion
This compound demonstrates potent in vitro activity by inhibiting Aurora kinase signaling, leading to cell cycle arrest and cytotoxicity in various cancer cell lines.[3] The methodologies described in this guide provide a robust framework for the preclinical evaluation of this and other Aurora kinase inhibitors. Further investigation into its selectivity profile and potential for combination therapies is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Use of Alisertib (MLN8237) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib, also known as MLN8237, is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A kinase is a critical regulator of mitotic events, including centrosome maturation and spindle assembly.[3] Its overexpression is frequently observed in various human cancers and is associated with a poor prognosis, making it a compelling target for cancer therapy.[1][4] Alisertib has demonstrated significant antitumor activity in a wide range of preclinical solid and hematological tumor models, both as a single agent and in combination with other therapies.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of Alisertib in xenograft models.
Mechanism of Action
Alisertib is an ATP-competitive and reversible inhibitor of Aurora A kinase.[6] By selectively binding to Aurora A, Alisertib prevents its activation via autophosphorylation at Threonine 288.[7] This inhibition leads to a cascade of mitotic disruptions, including:
-
Defective Spindle Formation: Inhibition of Aurora A results in defects in mitotic spindle assembly, leading to monopolar, bipolar, or multipolar spindles.[4][7]
-
Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is disrupted.[4][7]
-
Mitotic Arrest: Cells experience a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase with a tetraploid DNA content.[4][5][7]
-
Cell Fate: Following mitotic arrest, cancer cells can undergo apoptosis directly from mitosis, exit mitosis without cell division (mitotic slippage) leading to aneuploidy and multinucleation, or undergo senescence.[4][7]
Signaling Pathway and Drug Interaction
The following diagram illustrates the Aurora A signaling pathway and the mechanism of action of Alisertib.
References
- 1. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. purmorphamine.com [purmorphamine.com]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Aurora A inhibitor 2 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2][3] Overexpression of Aurora A is frequently observed in a variety of human cancers and is often associated with poor prognosis, making it a compelling target for cancer therapy.[1][4] Aurora A inhibitors are small molecules designed to block the kinase activity of Aurora A, thereby inducing cell cycle arrest and apoptosis in cancer cells.
This document provides detailed application notes and protocols for the use of "Aurora A inhibitor 2" in cell culture experiments. It is important to note that several different compounds are marketed under this or a similar name. Researchers should carefully verify the specific compound and its properties from the supplier's datasheet. This guide will provide general protocols that can be adapted for various Aurora A inhibitors.
Compound Specifications
Quantitative data for various compounds referred to as "this compound" or similar are summarized in the table below. Researchers must consult the certificate of analysis for their specific lot number for the most accurate information.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | IC50 (Aurora A) | Solubility |
| Axon Medchem | Aurora A inhibitor II | Axon 1630 | 602.06 | 4.3 nM | Soluble in DMSO[5] |
| DC Chemicals | Aurora kinase inhibitor-2 | DC45318 | 400.43 | 310 nM | Soluble in DMSO[6] |
| Immunomart | This compound (Compound 16h) | HY-146037 | 446.50 | 21.94 nM | 10 mM in DMSO[7] |
| MedchemExpress | Aurora kinase inhibitor-2 | HY-112355 | 400.43 | 310 nM | 100 mg/mL (249.73 mM) in DMSO[8] |
| Selleck Chemicals | Aurora kinase Inhibitor II | S1083 | 400.4 | 310 nM | 80 mg/mL (199.78 mM) in DMSO[9] |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results. Most Aurora A inhibitors are soluble in dimethyl sulfoxide (DMSO).[5][6][7][8][9]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of your specific inhibitor and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Add the calculated volume of sterile DMSO to the vial.
-
To facilitate dissolution, you can gently vortex the solution or sonicate it in a water bath.[10] Some protocols suggest warming the solution to 37°C for a short period.[10]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11][12]
-
Store the stock solutions at -20°C or -80°C as recommended by the supplier.[6][12]
Note on DMSO concentration in cell culture: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Workflow for Cell Viability Assay:
Figure 1: General workflow for an MTT-based cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound from the stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Histone H3
Aurora B, a close homolog of Aurora A, is responsible for the phosphorylation of Histone H3 at Serine 10 (pHH3) during mitosis. Some Aurora A inhibitors may also have off-target effects on Aurora B. Western blotting for pHH3 can be used to assess the inhibitor's effect on mitotic progression.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Inhibition of Aurora A is expected to cause a G2/M arrest.
Workflow for Cell Cycle Analysis:
Figure 2: Workflow for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Aurora A Signaling Pathway
Aurora A is a key regulator of mitosis. Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition.[3] It is involved in multiple mitotic processes through the phosphorylation of various substrates. Aberrant activation of Aurora A can lead to genomic instability and tumorigenesis.[1][4]
Figure 3: Simplified Aurora A signaling pathway and the effect of its inhibition.
Troubleshooting
-
Precipitation of the inhibitor in cell culture medium: If the inhibitor precipitates upon dilution in aqueous medium, try further diluting the concentrated DMSO stock solution before adding it to the medium.[11] Gentle warming and sonication may also help.[10] Ensure the final DMSO concentration remains non-toxic to the cells.
-
Low potency or no effect: Verify the inhibitor's identity and purity. Ensure proper storage and handling to avoid degradation. Optimize the treatment concentration and duration.
-
High background in Western blotting: Ensure adequate blocking and washing steps. Use high-quality antibodies and optimize their dilutions.
-
Poor resolution in cell cycle analysis: Ensure proper cell fixation and staining. Check the flow cytometer settings.
For further assistance, please refer to the product datasheet and the manufacturer's technical support.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Aurora kinase inhibitor-2 Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. file.selleckchem.com [file.selleckchem.com]
Application Note: Western Blot Protocol for p-Aurora A (Thr288) Detection Following Inhibitor 2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurora A kinase (AURKA) is a crucial serine/threonine kinase that governs key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3][4][5] Its activity is tightly regulated, peaking during the G2/M phase of the cell cycle.[3] Activation occurs through phosphorylation at Threonine 288 (Thr288) in its catalytic domain.[6][7] Overexpression and hyperactivity of Aurora A are linked to genomic instability and are frequently observed in various human cancers, making it a significant target for anticancer drug development.[5][8] This protocol provides a detailed method for detecting the phosphorylation status of Aurora A at Thr288 using Western blotting after treating cells with a selective Aurora A inhibitor, referred to here as "Inhibitor 2." Accurate quantification of p-Aurora A (Thr288) is essential for evaluating the efficacy of such inhibitors.
Signaling Pathway and Experimental Logic
Aurora A activation is a critical step for mitotic entry. This process can be blocked by specific kinase inhibitors. The experimental workflow is designed to quantify the reduction in Aurora A phosphorylation upon inhibitor treatment, thereby assessing the inhibitor's target engagement and efficacy.
Caption: Aurora A activation via phosphorylation and mechanism of action for Inhibitor 2.
Experimental Workflow
A systematic approach is necessary to ensure reproducible results, from cell culture and treatment to data analysis.
Caption: Step-by-step experimental workflow from cell treatment to data analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Human cancer cell line with known Aurora A expression (e.g., HeLa, HT-29).
-
Inhibitor 2: Aurora A kinase inhibitor.
-
Antibodies:
-
Primary Antibody: Rabbit mAb for Phospho-Aurora A (Thr288) (e.g., Cell Signaling Technology #3079).[6]
-
Primary Antibody: Mouse mAb for total Aurora A (e.g., Cell Signaling Technology #3092).[7]
-
Primary Antibody: Loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Sample Buffer (4X).
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Buffer.
-
Membrane: PVDF or nitrocellulose membrane.[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended over milk for phospho-antibodies to reduce background.[9]
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[10]
-
Procedure
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of Inhibitor 2 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to the dish.[9][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE:
-
Prepare samples by adding 4X SDS-PAGE sample buffer to 20-30 µg of protein per sample.
-
Boil the samples at 95-100°C for 5-10 minutes.[10]
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[11]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody for p-Aurora A (Thr288) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Signal Detection and Stripping:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
After imaging, the membrane can be stripped and re-probed for total Aurora A and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the data.[12]
Data Presentation and Analysis
Quantitative analysis of Western blots, known as densitometry, is crucial for objectively measuring changes in protein expression.[12][13] Software such as ImageJ can be used to measure the intensity of the bands.[14]
Normalization Procedure:
-
Measure the band intensity for p-Aurora A, total Aurora A, and the loading control (e.g., GAPDH) for each lane.
-
To determine the level of phosphorylation, calculate the ratio of the phosphoprotein to the total protein.[12]
-
Normalize this ratio to the loading control to correct for any variations in protein loading.[12]
-
Normalized p-Aurora A = (p-Aurora A Intensity / Total Aurora A Intensity) / GAPDH Intensity
-
Example Data Table:
| Treatment Group | p-Aurora A (Thr288) Intensity (Arbitrary Units) | Total Aurora A Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) | Normalized p-Aurora A Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 15,200 | 16,000 | 18,500 | 1.00 |
| Inhibitor 2 (10 nM) | 11,500 | 15,800 | 18,300 | 0.77 |
| Inhibitor 2 (100 nM) | 4,100 | 16,100 | 18,600 | 0.27 |
| Inhibitor 2 (1000 nM) | 950 | 15,950 | 18,450 | 0.06 |
Note: The data presented are for illustrative purposes only.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aurora kinase - Wikipedia [en.wikipedia.org]
- 6. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Aurora A/AIK Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Data Analysis | Sino Biological [sinobiological.com]
Application Notes and Protocols: Assessing Cell Viability in Response to Aurora A Inhibitor II using MTT/XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Overexpression of Aurora A is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[3][4] This makes Aurora A a compelling target for cancer therapy.[5][6] Aurora A inhibitors are a class of targeted therapies that disrupt the function of this kinase, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[5][7]
These application notes provide a detailed protocol for assessing the cytotoxic effects of a selective Aurora A inhibitor, hereafter referred to as "Aurora A Inhibitor II," on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.
Mechanism of Action of Aurora A Inhibitors:
Aurora A inhibitors typically function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[5] This inhibition disrupts the formation and function of the mitotic spindle, leading to defects in chromosome alignment and segregation.[5][7] Consequently, the spindle assembly checkpoint is activated, causing a prolonged mitotic arrest. This sustained arrest ultimately triggers programmed cell death (apoptosis).[5]
Signaling Pathway of Aurora A
The diagram below illustrates a simplified signaling pathway involving Aurora A kinase and the mechanism of its inhibition.
Figure 1: Simplified Aurora A signaling pathway and the point of intervention by Aurora A Inhibitor II.
Principles of MTT and XTT Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays widely used to assess cell viability and metabolic activity.[8]
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product that is insoluble in aqueous solutions.[8] A solubilization solution is then added to dissolve the formazan crystals, and the absorbance is measured spectrophotometrically.[8]
-
XTT Assay: The tetrazolium salt XTT is reduced by metabolically active cells to a water-soluble orange formazan product. This conversion occurs at the cell surface and is dependent on NAD(P)H-dependent oxidoreductase enzymes.[9] The absorbance of the colored formazan can be directly measured without a solubilization step.[10]
Experimental Workflow
The general workflow for assessing the effect of Aurora A Inhibitor II on cell viability is depicted below.
Figure 2: General experimental workflow for MTT/XTT cell viability assays.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Aurora A Inhibitor II (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (prepared according to manufacturer's instructions)
-
Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl)[11]
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Aurora A Inhibitor II in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar, depending on the inhibitor's potency.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[8]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate for at least 4 hours at 37°C, or overnight, to ensure complete solubilization. The plate can be gently shaken to aid dissolution.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: XTT Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
XTT Assay Procedure:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 660 nm is often used for background correction.[13]
-
Data Presentation and Analysis
The quantitative data obtained from the MTT or XTT assays should be summarized in a clear and structured manner. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Calculation of Cell Viability:
Percentage of Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Table 1: Example of Raw Absorbance Data (MTT Assay at 570 nm)
| Concentration of Aurora A Inhibitor II | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Vehicle Control (0 µM) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.01 µM | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 |
| 0.1 µM | 0.987 | 1.012 | 0.995 | 0.998 | 0.013 |
| 1 µM | 0.654 | 0.678 | 0.662 | 0.665 | 0.012 |
| 10 µM | 0.321 | 0.335 | 0.328 | 0.328 | 0.007 |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
Table 2: Calculated Percentage of Cell Viability
| Concentration of Aurora A Inhibitor II | Average % Cell Viability | Std. Dev. |
| Vehicle Control (0 µM) | 100.0 | 1.4 |
| 0.01 µM | 95.0 | 1.0 |
| 0.1 µM | 78.0 | 1.1 |
| 1 µM | 52.0 | 1.0 |
| 10 µM | 25.6 | 0.6 |
The results can be plotted as a dose-response curve with the concentration of Aurora A Inhibitor II on the x-axis (log scale) and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability) can be determined using appropriate software (e.g., GraphPad Prism).
Logical Relationship of the Experiment
The following diagram illustrates the logical flow and expected outcomes of the experiment.
Figure 3: Logical framework of the cell viability experiment with Aurora A Inhibitor II.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. zellbio.eu [zellbio.eu]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Measuring the Activity of Aurora A Kinase In Vitro: A Detailed Guide to Application and Protocols
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the techniques for measuring the activity of the serine/threonine kinase Aurora A in vitro. This collection of application notes and protocols provides an in-depth overview of various assay methodologies, complete with detailed experimental procedures, quantitative data summaries, and visual representations of signaling pathways and workflows.
Aurora A kinase is a critical regulator of cell division, and its dysregulation is frequently implicated in the development and progression of cancer. Consequently, the accurate measurement of its enzymatic activity is paramount for basic research and the development of novel therapeutic inhibitors. This guide offers a comparative analysis of commonly employed in vitro assays, enabling researchers to select the most appropriate method for their specific needs.
Summary of Quantitative Data for In Vitro Aurora A Kinase Assays
The following table summarizes key quantitative parameters obtained from various in vitro assays for Aurora A kinase activity. This data is essential for comparing assay performance and for the characterization of kinase inhibitors.
| Assay Type | Substrate | Km (ATP) (µM) | Km (Peptide) (µM) | Vmax (nmol/min/mg) | IC50 (Inhibitor) | Reference(s) |
| Radiometric | Kemptide | 50 | - | - | - | [1] |
| Luminescence (ADP-Glo™) | Myelin Basic Protein (MBP) | - | - | - | Staurosporine (IC50) | [2] |
| TR-FRET (LanthaScreen®) | Fluorescein-CREBtide | - | - | - | - | [3] |
| TR-FRET (HTRF®) | Biotinylated Peptide | - | - | - | - | |
| Fluorescence Polarization | Fluorescent Peptide | - | - | - | - | |
| FRET (Z'-LYTE®) | Ser/Thr 1 Peptide | - | - | - | - |
Aurora A Kinase Signaling Pathway
Aurora A plays a pivotal role in mitosis, where its activity is tightly regulated by upstream activators and its function is mediated through the phosphorylation of a multitude of downstream substrates.[5]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to measure Aurora A kinase activity.
Radiometric Kinase Assay (³²P-ATP Filter Binding)
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Workflow:
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35), Aurora A kinase, and the chosen peptide substrate (e.g., Kemptide).[1]
-
Aliquot the master mix into reaction tubes.
-
Add the test compounds (inhibitors) or vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Termination and Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid) to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
-
Washing:
-
Perform several washes with the phosphoric acid solution to ensure complete removal of background radioactivity.
-
A final wash with acetone can be performed to aid in drying the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Luminescence-Based Kinase Assay (ADP-Glo™)
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[2]
Workflow:
Protocol:
-
Kinase Reaction:
-
ADP Detection:
-
Measurement:
-
Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays, such as HTRF® and LanthaScreen®, are homogeneous assays that measure the phosphorylation of a substrate by detecting the proximity of a donor and an acceptor fluorophore.
Workflow (General TR-FRET):
Protocol (Example using HTRF®):
-
Kinase Reaction:
-
Dispense the test compounds and Aurora A kinase into a low-volume 384-well plate.
-
Add a biotinylated peptide substrate and ATP to initiate the reaction.
-
Incubate at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for binding.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is proportional to the extent of substrate phosphorylation.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation and binding to a larger molecule (e.g., a phosphospecific antibody).
Workflow:
Protocol:
-
Kinase Reaction:
-
In a suitable microplate, combine Aurora A kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Include test compounds or vehicle controls.
-
Incubate at room temperature to allow for phosphorylation.
-
-
Binding and Detection:
-
Add a phosphospecific antibody that binds to the phosphorylated form of the peptide substrate.
-
Incubate to allow for binding equilibrium to be reached.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. An increase in polarization indicates that the fluorescent peptide has been phosphorylated and is bound to the larger antibody, resulting in slower rotation.
-
These detailed protocols and comparative data provide a solid foundation for researchers to confidently and accurately measure Aurora A kinase activity in vitro, facilitating further discoveries in cell biology and the development of targeted cancer therapies.
References
- 1. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 2. promega.sg [promega.sg]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Caspase Activation with Aurora A Inhibitor 2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the activation of caspases in response to treatment with Aurora A inhibitor 2. The protocols detailed below offer robust methods for quantifying and confirming apoptosis induction through the caspase cascade.
Introduction
Aurora A is a serine/threonine kinase that plays a crucial role in regulating mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Overexpression of Aurora A is common in many human cancers and is often associated with tumorigenesis and genomic instability.[1][2] As a key regulator of the cell cycle, inhibition of Aurora A can lead to mitotic arrest, aneuploidy, and ultimately, programmed cell death (apoptosis).[2][3]
This compound is a potent small molecule designed to selectively target Aurora A kinase. By inhibiting its activity, the compound disrupts normal mitotic progression, which can trigger the intrinsic apoptotic pathway. This process is mediated by a family of cysteine proteases known as caspases, which, upon activation, orchestrate the execution phase of apoptosis.[4] Key events include the activation of initiator caspases (e.g., caspase-9) and subsequent cleavage and activation of executioner caspases (e.g., caspase-3 and caspase-7).[4][5] These executioner caspases are responsible for cleaving critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
This document provides detailed protocols for measuring caspase activation following treatment with this compound, using both a quantitative fluorometric assay and a confirmatory Western blot analysis.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway from Aurora A inhibition to apoptosis and the general experimental workflow for assessing caspase activation.
Application Notes
Principle of the Assays
Inhibition of Aurora A kinase is expected to induce cell cycle arrest and subsequently trigger the intrinsic pathway of apoptosis.[3][7] This pathway culminates in the activation of caspase-9, which then activates executioner caspases-3 and -7.[4] The protocols described here measure the activity of these key executioner caspases.
-
Fluorometric Caspase-3/7 Assay: This assay provides a quantitative measurement of caspase-3 and -7 activity. It utilizes a specific substrate, such as Ac-DEVD-AMC, which is cleaved by active caspase-3/7 to release a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[5] The resulting fluorescence is directly proportional to the amount of caspase-3/7 activity in the sample.[5]
-
Western Blot Analysis: This method provides a semi-quantitative and highly specific confirmation of caspase activation. By using antibodies that specifically recognize the cleaved (active) forms of caspase-3 and its substrate PARP, this technique allows for direct visualization of the apoptotic signaling cascade.[6][8]
Experimental Controls
To ensure the validity of the results, the following controls are essential:
-
Negative Control: Untreated cells to establish baseline caspase activity.
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to confirm that the assay system is working correctly.
Optimization
-
Inhibitor Concentration: Perform a dose-response experiment with this compound to determine the optimal concentration for inducing apoptosis (e.g., ranging from 10 nM to 10 µM).
-
Treatment Duration: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of caspase activation. Caspase activation is a transient event.[9]
Experimental Protocols
Protocol 1: Fluorometric Caspase-3/7 Activity Assay (Cell Lysate)
This protocol is adapted from established methods for measuring caspase activity in a 96-well plate format.[4][5]
Materials:
-
96-well white, flat-bottom plates
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Caspase Lysis Buffer (e.g., 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 10% glycerol, 20 mM Tris, pH 7.5)[4]
-
BCA Protein Assay Kit[4]
-
Caspase-3/7 Assay Buffer (2x): 0.2M HEPES (pH 7.5), 20% Sucrose, 0.2% CHAPS[4]
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC), 1 mM stock[5]
-
Dithiothreitol (DTT), 500 mM stock
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Treatment: Treat cells with various concentrations of this compound, vehicle control, and a positive control. Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
For adherent cells, gently remove the media, wash once with cold PBS, and add 50-100 µL of cold Caspase Lysis Buffer to each well.
-
For suspension cells, transfer cells to microcentrifuge tubes, centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 50-100 µL of cold Caspase Lysis Buffer.[4]
-
Incubate the plate or tubes on ice for 20 minutes.[4]
-
Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[4]
-
-
Protein Quantification:
-
Transfer 10 µL of the clarified lysate to a new 96-well plate.
-
Perform a BCA protein assay according to the manufacturer's instructions to determine the protein concentration of each sample.[4] This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
Based on the protein quantification, dilute the remaining lysates with Caspase Lysis Buffer to ensure all samples have the same final protein concentration (e.g., 1-2 mg/mL).
-
Add 25 µL of normalized lysate to a white, flat-bottom 96-well plate.[4]
-
Prepare a master reaction mix on ice. For each reaction, combine:
-
50 µL of 2x Caspase Assay Buffer
-
5 µL of 1 mM DEVD-AMC substrate
-
2 µL of 500 mM DTT
-
18 µL of deionized water[4]
-
-
Add 75 µL of the master mix to each well containing the lysate.
-
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure fluorescence intensity every 5-10 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot. Normalize this rate to the protein concentration of each sample. Express the results as fold change relative to the vehicle control.
Protocol 2: Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol provides a method to visually confirm the presence of active caspases and their downstream effects.[6][8]
Materials:
-
Reagents for cell culture and treatment (as above)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cleaved Caspase-3 (Asp175)
-
Anti-PARP (detects both full-length ~116 kDa and cleaved ~89 kDa fragments)
-
Anti-β-Actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat and harvest cells as described in Protocol 1. Lyse cells in RIPA buffer on ice. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel (e.g., 12-15% acrylamide for caspases) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted according to the manufacturer's recommendation in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for cleaved PARP and a loading control. The appearance of an ~89 kDa PARP fragment and the disappearance of the full-length ~116 kDa band is a strong indicator of caspase-3 activity.[6]
Data Presentation
Quantitative data from the fluorometric assay should be summarized in a table to facilitate clear comparison between different treatment conditions.
Table 1: Caspase-3/7 Activity in Response to this compound
| Treatment Group | Concentration | Treatment Time (hr) | Normalized Caspase-3/7 Activity (RFU/min/µg protein) | Fold Change vs. Vehicle Control |
| Untreated Control | - | 24 | Value | 1.0 |
| Vehicle Control | 0.1% DMSO | 24 | Value | 1.0 (by definition) |
| This compound | 100 nM | 24 | Value | Value |
| This compound | 500 nM | 24 | Value | Value |
| This compound | 1 µM | 12 | Value | Value |
| This compound | 1 µM | 24 | Value | Value |
| This compound | 1 µM | 48 | Value | Value |
| Positive Control | 1 µM Staurosporine | 6 | Value | Value |
RFU = Relative Fluorescence Units. Data should be presented as mean ± standard deviation from at least three independent experiments.
Interpretation of Western Blot Results:
-
A positive result for apoptosis is indicated by the appearance of a band corresponding to the large fragment of cleaved caspase-3 (approx. 17/19 kDa).
-
Confirmation is provided by the detection of the cleaved PARP fragment (approx. 89 kDa) and a concurrent decrease in the full-length PARP band (116 kDa).
-
The loading control (e.g., β-Actin) should show consistent band intensity across all lanes, confirming equal protein loading.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase assay selection guide | Abcam [abcam.com]
Unveiling Resistance to Aurora A Inhibitor 2: A CRISPR-Cas9 Approach
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aurora A kinase, a key regulator of mitotic progression, is a validated therapeutic target in oncology. However, the development of resistance to Aurora A inhibitors, such as Alisertib (MLN8237), remains a significant clinical challenge. The advent of CRISPR-Cas9 technology has provided a powerful tool for genome-wide loss-of-function screens, enabling the unbiased identification of genes and pathways that mediate drug resistance. This application note details the use of CRISPR-Cas9 screening to elucidate mechanisms of resistance to Aurora A inhibitor 2 and provides comprehensive protocols for key experimental procedures. A pivotal study by Chen et al. (2021) utilized a focused CRISPR/Cas9 library to screen for kinases whose depletion sensitizes breast cancer cells to the Aurora-A inhibitor alisertib, identifying Haspin (GSG2) as a top synthetic lethal target[1][2].
Data Presentation
Table 1: Summary of Genes Identified in a CRISPR-Cas9 Screen for Synthetic Lethality with Alisertib in Breast Cancer Cells
| Gene Symbol | Gene Name | Score (Log2 Fold Change) | Function |
| GSG2 | Haspin | -2.5 | Serine/threonine kinase, phosphorylates Histone H3 at Threonine 3 (H3T3ph) |
| BUB1B | BUB1 Mitotic Checkpoint Serine/Threonine Kinase B | -2.2 | Mitotic checkpoint protein |
| AURKB | Aurora Kinase B | -2.0 | Serine/threonine kinase, component of the chromosomal passenger complex |
| PLK1 | Polo-Like Kinase 1 | -1.8 | Serine/threonine kinase, key regulator of mitosis |
| CHEK1 | Checkpoint Kinase 1 | -1.7 | Serine/threonine kinase, involved in DNA damage response |
| TTK | TTK Protein Kinase | -1.6 | Mitotic checkpoint kinase |
Data adapted from the CRISPR/Cas9 screen conducted by Chen et al. (2021) in MDA-MB-231 breast cancer cells treated with Alisertib. The score represents the depletion of sgRNAs targeting the indicated gene in the Alisertib-treated population compared to the control, indicating a synthetic lethal interaction.
Table 2: Quantitative Validation of CRISPR Screen Hit (Haspin/GSG2)
| Cell Line | Treatment | IC50 of Alisertib (nM) | Fold-Sensitization |
| MDA-MB-231 (Wild-type) | Control | 150 | - |
| MDA-MB-231 (GSG2 knockout) | - | 50 | 3.0 |
| MDA-MB-231 (Wild-type) | CHR-6494 (Haspin inhibitor) | 75 | 2.0 |
This table summarizes the increased sensitivity to Alisertib upon genetic knockout or chemical inhibition of the top screen hit, Haspin (GSG2).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aurora A and Haspin in Mitosis
The identified synthetic lethal interaction between Aurora A and Haspin highlights a critical interplay in mitotic regulation. Both kinases are essential for proper chromosome segregation. Aurora A functions at the centrosomes and spindle poles, while Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), which is crucial for the recruitment of the chromosomal passenger complex (CPC), including Aurora B, to the centromeres.[3]
Caption: Aurora A and Haspin signaling pathway in mitosis.
Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for identifying genes that confer resistance to this compound involves several key steps, from library transduction to hit validation.
Caption: CRISPR-Cas9 screening workflow.
Logical Relationship of Findings
The findings from the CRISPR screen and subsequent validation experiments establish a clear logical connection between the initial unbiased screen and the identification of a novel therapeutic strategy.
Caption: Logical flow of the research findings.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for performing a pooled CRISPR-Cas9 knockout screen to identify genes whose loss-of-function confers resistance or sensitivity to this compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Lentiviral sgRNA library (e.g., human kinome library)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
This compound (e.g., Alisertib)
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Lentiviral Titer Determination: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 for the screen.
-
Transduction of Target Cells: Transduce the cancer cells with the lentiviral sgRNA library at the predetermined MOI in the presence of polybrene (8 µg/mL).
-
Antibiotic Selection: 24 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.
-
Drug Treatment: After selection, split the cell population into two groups: one treated with a sub-lethal dose of this compound and the other with DMSO as a control.
-
Cell Passaging and Harvesting: Passage the cells every 3-4 days for a total of 14-21 days, maintaining a sufficient number of cells to ensure library representation. Harvest cell pellets at each passage for genomic DNA extraction.
-
Genomic DNA Extraction and sgRNA Amplification: Extract genomic DNA from the harvested cells. Amplify the integrated sgRNA sequences using PCR with primers flanking the sgRNA cassette.
-
Next-Generation Sequencing and Data Analysis: Sequence the amplified sgRNA libraries. Use bioinformatics tools like MAGeCK to analyze the sequencing data and identify sgRNAs that are significantly depleted or enriched in the drug-treated population compared to the control.[4]
Protocol 2: Validation of Screen Hits by Western Blot
This protocol describes how to validate the knockout of a candidate gene (e.g., Haspin/GSG2) at the protein level.
Materials:
-
Wild-type and CRISPR-knockout cancer cells
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Haspin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: Lyse wild-type and knockout cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-Haspin, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Use GAPDH as a loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the sensitivity of cells to this compound after the knockout of a candidate gene.
Materials:
-
Wild-type and knockout cancer cells
-
96-well plates
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (DMSO-treated cells) and determine the IC50 values.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between Aurora A and a protein hit from the CRISPR screen.
Materials:
-
Cancer cells (e.g., expressing tagged versions of the proteins of interest)
-
Co-IP lysis buffer (non-denaturing)
-
Protease and phosphatase inhibitor cocktails
-
Antibody for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the bait and potential interacting proteins.[5]
References
- 1. CRISPR/Cas9 screening identifies a kinetochore‐microtubule dependent mechanism for Aurora‐A inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9 screening identifies a kinetochore-microtubule dependent mechanism for Aurora-A inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
poor solubility of Aurora A inhibitor 2 in DMSO
Technical Support Center: Aurora A Inhibitor 2
This guide provides troubleshooting and frequently asked questions regarding the poor solubility of this compound, a compound with properties analogous to the well-characterized inhibitor Alisertib (MLN8237).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?
A1: Yes, many kinase inhibitors, including those targeting Aurora A, can exhibit limited solubility in common laboratory solvents like DMSO. While this compound is soluble in DMSO, achieving high concentrations can be challenging and may require specific techniques. For instance, the related compound Alisertib (MLN8237) is reported to have a solubility of up to 100 mg/mL (192.7 mM) in fresh, anhydrous DMSO, but this can be lower if the DMSO has absorbed moisture.[1]
Q2: My inhibitor precipitated out of the DMSO stock solution upon storage or after dilution in aqueous media. What should I do?
A2: Precipitation is a common problem with hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous buffer or cell culture medium. This can be mitigated by:
-
Avoiding repeated freeze-thaw cycles: Aliquot your stock solution into single-use volumes to maintain its integrity.[2]
-
Using pre-warmed media: Adding the DMSO stock to warmed (e.g., 37°C) aqueous solutions can help maintain solubility.
-
Optimizing the final DMSO concentration: For cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] If precipitation occurs at this concentration, a lower starting stock concentration may be necessary.
-
Using a formulation with co-solvents: For in vivo studies, complex formulations involving agents like PEG300, Tween-80, or Cremophor EL are often required to maintain the compound in solution or as a stable suspension.[2][3]
Q3: Can I use heating or sonication to help dissolve the inhibitor?
A3: Yes, gentle heating and sonication are recommended methods for dissolving poorly soluble compounds.[2][4] Warming the solution at 37°C for 10-15 minutes or using an ultrasonic bath can significantly aid dissolution.[4][5] However, be cautious with prolonged or high-temperature heating, as it may risk degrading the compound.
Q4: What is the maximum recommended stock concentration for this inhibitor in DMSO?
A4: While solubility can be high, preparing stock solutions at the highest possible concentration can increase the risk of precipitation upon storage or dilution. A common practice is to prepare a stock solution in the range of 10 mM to 50 mM in high-quality, anhydrous DMSO. This provides a sufficiently concentrated stock for most in vitro applications while minimizing solubility issues.
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common solubility problems encountered with this compound.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues.
Quantitative Data Summary
The solubility of Aurora A inhibitors can vary based on the specific compound and the solvent used. The data below for the analogous compound Alisertib (MLN8237) provides a reference for experimental design.
Table 1: Solubility of Alisertib (MLN8237) in Various Solvents
| Solvent | Maximum Reported Solubility (mg/mL) | Maximum Reported Solubility (mM) | Notes |
| DMSO | 100 mg/mL[1] | 192.7 mM[1] | Use of fresh, anhydrous DMSO is critical. Sonication is recommended.[1][2] |
| Water | Insoluble[1] | Insoluble[1] | Compound is not suitable for direct dissolution in aqueous buffers. |
| Ethanol | Insoluble[1][4] | Insoluble[1][4] | Not a recommended solvent for creating stock solutions. |
| 0.1N NaOH(aq) | Soluble[6] | - | Solubility in basic aqueous solution is reported but may not be suitable for all experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Compound Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of inhibitor (M.Wt: ~518.92 g/mol ), you would need approximately 192.7 µL of DMSO.[5]
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Agitation: Vortex the vial for 1-2 minutes.
-
Warming and Sonication: If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes.[4][5] Following this, place the vial in an ultrasonic bath for 15-20 minutes.[2][4]
-
Verification: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use, low-binding tubes and store at -20°C or -80°C for long-term stability.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Dilution in Media: Prepare the final working concentration by diluting the DMSO stock (or intermediate dilution) into pre-warmed (37°C) cell culture medium. Vigorously vortex or pipette immediately after adding the DMSO stock to the medium to ensure rapid dispersal and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically ≤ 0.1%).[2]
Signaling Pathway Context
Understanding the mechanism of action is crucial for interpreting experimental results. Aurora A is a key serine/threonine kinase that regulates multiple stages of mitosis.
Diagram: Simplified Aurora A Signaling Pathway in Mitosis
Caption: Aurora A is activated at the G2/M transition and regulates key mitotic events.
References
inconsistent results with Aurora A inhibitor 2 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aurora A Inhibitor 2. The information is designed to address common issues and inconsistencies encountered during experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent IC50 values for this compound across different cancer cell lines?
A1: Inconsistent IC50 values are a common observation and can be attributed to several factors:
-
Cell Line-Specific Dependencies: The sensitivity of a cell line to Aurora A inhibition can be highly variable. Some cell lines may undergo cell cycle arrest (cytostatic effect), while others may proceed to apoptosis (cytotoxic effect).[1] This differential response is often linked to the genetic background of the cells, including the status of tumor suppressor genes like p53.
-
Differential Expression of Aurora Kinases: The relative expression levels of Aurora A and Aurora B can differ between cell lines. Some inhibitors have activity against both kinases, and the cellular phenotype will depend on the dominant kinase inhibited at a given concentration.[1][2]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can lead to active efflux of the inhibitor from the cell, reducing its effective intracellular concentration and leading to apparent resistance.[2]
-
Off-Target Effects: Some Aurora kinase inhibitors have known off-target activities that can contribute to the observed cellular phenotype and vary between cell lines.[1]
Q2: My results show a G2/M arrest, but not a significant increase in apoptosis. Is this expected?
A2: Yes, this is an expected outcome in many cell lines. Inhibition of Aurora A disrupts mitotic spindle formation, leading to a transient G2/M arrest.[2][3] However, whether this arrest is followed by significant apoptosis is cell context-dependent.[3] Some cells may exit mitosis without proper cell division (mitotic slippage), leading to polyploidy and subsequent senescence, rather than immediate apoptosis.[1][4] The p53 status of the cell line can also influence the apoptotic response to Aurora A inhibition.[4]
Q3: I am not observing a decrease in phospho-Histone H3 (Ser10) upon treatment with this compound. Does this mean the inhibitor is not working?
A3: Not necessarily. Phosphorylation of Histone H3 at Serine 10 (pH3) is a primary marker for Aurora B activity, not Aurora A.[5][6] While some pan-Aurora inhibitors will reduce pH3 levels, a highly selective Aurora A inhibitor may not, and in some cases, can even lead to an accumulation of pH3-positive cells due to a prolonged mitotic arrest where Aurora B is still active.[7] A more reliable biomarker for Aurora A activity is the autophosphorylation of Aurora A at Threonine 288 (p-AurA T288) or the phosphorylation of its substrate, LATS2, at Serine 83 (pLATS2 S83).[5][8]
Q4: Can the binding of cellular proteins to Aurora A affect the potency of the inhibitor?
A4: Yes. The interaction of Aurora A with its activating protein, TPX2, can influence inhibitor binding.[5][9] Some inhibitors show decreased potency in the presence of TPX2.[5] This is an important consideration, as the cellular environment and the activation state of Aurora A can impact the efficacy of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Compound precipitation at high concentrations. | - Ensure a homogenous single-cell suspension and consistent cell numbers per well.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly calibrate and monitor incubator conditions.- Check the solubility of the inhibitor in your culture medium. Consider using a lower concentration of DMSO. |
| No effect or weak effect of the inhibitor | - Incorrect inhibitor concentration.- Degraded inhibitor stock solution.- Cell line is resistant to Aurora A inhibition.[10]- Insufficient treatment duration. | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C).- Use a sensitive positive control cell line.- Optimize the treatment time based on the cell cycle length of your cell line. |
| Inconsistent Western blot results for p-AurA (T288) | - Low levels of active Aurora A in the cell population.- Suboptimal antibody performance.- Issues with protein extraction and handling. | - Synchronize cells in G2/M phase (e.g., using nocodazole) to enrich for active Aurora A.- Validate the primary antibody and use a recommended dilution.- Use fresh lysis buffer containing phosphatase and protease inhibitors. Avoid repeated freeze-thaw cycles of lysates. |
| Off-target effects suspected | - The inhibitor may have known or unknown secondary targets.[1] | - Consult the literature for the inhibitor's selectivity profile.- Use a second, structurally different Aurora A inhibitor to confirm the phenotype.- Consider using siRNA or shRNA to specifically knock down Aurora A as a comparison.[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Aurora A Activity
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Aurora A (Thr288).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for total Aurora A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Immunofluorescence for Mitotic Spindle Defects
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope to assess mitotic spindle morphology.
Visualizations
Caption: Simplified Aurora A signaling and inhibition pathway.
Caption: General experimental workflow for inhibitor testing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aurora A Inhibitor Concentration for Apoptosis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Aurora A inhibitors to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Aurora A inhibitors induce apoptosis?
Aurora A is a serine/threonine kinase crucial for proper mitotic progression, including centrosome maturation and spindle assembly.[1][2] Inhibition of Aurora A disrupts these processes, leading to a G2/M cell-cycle arrest, failed mitosis (mitotic catastrophe), and the formation of polyploid cells.[3] Depending on the cellular context and p53 status, these mitotic errors can subsequently trigger apoptosis through the mitochondrial pathway.[1][4]
Q2: What is a typical starting concentration for an Aurora A inhibitor like Alisertib (MLN8237)?
The effective concentration is highly cell-line dependent. A good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. For Alisertib (MLN8237), reported GI50 (half-maximal growth inhibition) values range from 16 to 469 nM across various cancer cell lines.[3] In multiple myeloma (MM) cell lines, autophosphorylation of Aurora A was markedly inhibited at 0.5 μM.[3] For the pan-Aurora inhibitor CCT129202, GI50 values ranged from 0.08 μM to 1.7 μM.[5]
Q3: How long should I treat my cells with the inhibitor to observe apoptosis?
The onset of apoptosis can vary. While G2/M arrest can be observed relatively early, apoptosis, as evidenced by PARP cleavage and caspase activation, may take longer. For example, some cell lines undergo apoptosis after 48-72 hours of treatment.[3] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell model.
Troubleshooting Guide
Q4: I am observing cell cycle arrest (G2/M accumulation) but little to no apoptosis. What could be the issue?
This is a common observation. Inhibition of Aurora A primarily causes mitotic arrest, and apoptosis is a potential, but not guaranteed, secondary outcome.
-
Cell Line Resistance: Some cell lines are inherently resistant to apoptosis induction by single-agent Aurora A inhibitors and may instead enter a state of senescence (a stable cell-cycle arrest).[1][6]
-
p53 Status: The tumor suppressor p53 can be a key mediator of apoptosis following mitotic errors. In p53-deficient cells, Aurora A inhibition may lead to polyploidy and senescence rather than apoptosis.[1]
-
Insufficient Concentration or Duration: The concentration or treatment time may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade. Consider increasing the concentration or extending the treatment duration.
Q5: My Aurora A inhibitor is not showing any effect, even at high concentrations. What should I check?
-
Inhibitor Potency and Specificity: Verify the IC50 or Ki value of your specific inhibitor. Not all inhibitors are equally potent. Highly selective inhibitors like MK-5108 and MK-8745 are more specific for Aurora A over Aurora B, which may influence the cellular outcome.[7][8]
-
Target Engagement: Confirm that the inhibitor is engaging its target in your cells. A key pharmacodynamic biomarker is the inhibition of Aurora A autophosphorylation at Threonine 288 (p-AurA T288).[3][9] You can assess this via Western blot.
-
Cellular Uptake/Efflux: Although less common, some cell lines may have mechanisms to prevent inhibitor uptake or actively pump it out, reducing its effective intracellular concentration.
Q6: How can I enhance the apoptotic effect of my Aurora A inhibitor?
Combining the Aurora A inhibitor with a second agent is a well-documented strategy to synergize and promote apoptosis.
-
MDM2 Antagonists: In p53 wild-type tumors, combining an Aurora A inhibitor with an MDM2 antagonist can activate p53-mediated apoptosis.[10]
-
Death Receptor Agonists: Treatment with agents like Apo2L/TRAIL can trigger the extrinsic apoptosis pathway, which synergizes with Aurora A inhibitor-induced senescence to cause marked cell death.[6]
-
BH3-Mimetics: For cells that are resistant to apoptosis due to overexpression of anti-apoptotic Bcl-2 family proteins, combination with a BH3-mimetic can potently induce apoptosis.[11]
Data Presentation
Table 1: Inhibitory Concentrations of Various Aurora Kinase Inhibitors
| Inhibitor | Type | Target(s) | IC50 / GI50 Range | Cell Lines | Reference |
| Alisertib (MLN8237) | Aurora A selective | Aurora A | 16 - 469 nM (GI50) | HCT116, PC3, SK-OV-3, etc. | [3] |
| MK-5108 (VX-689) | Aurora A selective | Aurora A | Not specified, but highly selective | HCT116, SW48 | [1][7] |
| ENMD-2076 | Multi-kinase | Aurora A, FLT3, Src, etc. | 25 - 700 nM (IC50) | Various cancer cell lines | [3] |
| VX-680 | Pan-Aurora | Aurora A, B, C | 15 - 130 nM (IC50) | Various cancer cell lines | [3] |
| CCT129202 | Pan-Aurora | Aurora A, B, C | 0.08 - 1.7 µM (GI50) | MV4-11, MDA-MB-157, etc. | [5] |
Visualized Workflows and Pathways
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mdm2 and aurora kinase a inhibitors synergize to block melanoma growth by driving apoptosis and immune clearance of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
Aurora A inhibitor 2 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aurora A Inhibitor 2.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Aurora A kinase.[1][2] By binding to the ATP-binding site of the enzyme, it prevents the phosphorylation of downstream substrates that are essential for mitotic progression.[3] This disruption can lead to mitotic arrest, defects in spindle assembly, and ultimately, programmed cell death (apoptosis) in rapidly dividing cells.[3]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommendations may vary slightly between suppliers, but general guidelines are as follows:
-
Solid Form: Store at -20°C for long-term storage, where it can be stable for at least four years.[4][5] For shorter periods, some suppliers suggest storage at 4°C.[6] Always protect from light.[6]
-
In Solvent (e.g., DMSO): For stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] It is critical to protect the solutions from light.[6] To prevent degradation from repeated freeze-thaw cycles, use aliquots.[6]
3. What is the solubility of this compound?
This compound has limited aqueous solubility and is typically dissolved in dimethyl sulfoxide (DMSO).[2] It is important to use high-quality, anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the product.[1][6]
| Solvent | Concentration |
| DMSO | 2.5 mg/mL to 100 mg/mL |
| DMF | 0.25 mg/mL |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Data compiled from multiple sources.[2][4][6][7]
4. Is this compound suitable for in vivo studies?
Due to its limited aqueous solubility and reported high serum binding property, this compound is primarily recommended for in vitro use.[2]
5. How is Aurora A kinase, the target of the inhibitor, degraded?
Aurora A kinase undergoes ubiquitin-mediated degradation, primarily facilitated by the anaphase-promoting complex/cyclosome (APC/C) with its coactivator Cdh1, which targets it for proteasomal degradation.[8][9] This process is crucial for the ordered exit from mitosis.[9] Some compounds, such as the HDAC inhibitor LBH589, have been shown to induce the proteasome-mediated degradation of Aurora A.[10]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitor activity | Degradation of the inhibitor: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Store as recommended (-80°C for long-term). |
| Inaccurate concentration: Pipetting errors or inaccurate initial weighing. | Calibrate pipettes regularly. Ensure the analytical balance is properly calibrated before weighing the solid compound. | |
| Precipitation of the inhibitor: Low solubility in the final assay buffer. | Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Check for any visible precipitate in the stock solution and final dilution. | |
| Variability between experimental replicates | Hygroscopic DMSO: Water absorbed by DMSO can affect the inhibitor's solubility and stability. | Use fresh, high-quality, anhydrous DMSO to prepare stock solutions. Store DMSO properly to prevent moisture absorption. |
| Cell line-specific effects: Different cell lines can exhibit varying sensitivity to the inhibitor. | Characterize the IC50 value for your specific cell line. Be aware that the expression levels of Aurora A and its binding partners can influence inhibitor efficacy.[8] | |
| Unexpected cellular phenotypes or off-target effects | Inhibition of other kinases: While selective, at higher concentrations, the inhibitor may affect other kinases, such as Aurora B.[2] | Perform dose-response experiments to determine the optimal concentration that inhibits Aurora A without significant off-target effects. Use specific markers for Aurora A (e.g., p-Aurora A T288) and Aurora B (e.g., p-Histone H3 Ser10) activity.[11] |
| Inhibitor's effect on protein stability: Some inhibitors can paradoxically stabilize their target protein. | Assess total Aurora A protein levels by Western blot in addition to its phosphorylation status to distinguish between inhibition of activity and effects on protein degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the inhibitor using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required if the compound is difficult to dissolve.[6]
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visual Diagrams
Caption: Simplified Aurora A signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for in vitro studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 极光激酶抑制剂II The Aurora Kinase Inhibitor II, also referenced under CAS 331770-21-9, controls the biological activity of Aurora Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aurora Kinase Inhibitor II | CAS 331770-21-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ubiquitin-Mediated Degradation of Aurora Kinases [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot for Phosphorylated Aurora A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of phosphorylated Aurora A by Western blot.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for phosphorylated Aurora A?
A1: There are several potential reasons for a weak or absent signal. These can range from issues with sample preparation and protein transfer to problems with antibody incubation and signal detection. A systematic troubleshooting approach is crucial.[1][2][3]
Q2: What is the optimal blocking buffer for detecting phosphorylated Aurora A?
A2: It is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[4] Milk contains phosphoproteins, such as casein, which can lead to high background and mask the signal from your target phosphorylated protein.[4][5]
Q3: How can I be sure that the band I am detecting is indeed phosphorylated Aurora A?
A3: The best practice is to include appropriate controls. A positive control, such as a cell lysate known to have high levels of phosphorylated Aurora A (e.g., cells treated with a mitotic inhibitor like nocodazole), should be run alongside your samples.[6] Additionally, treating a sample with a phosphatase and observing a loss of the band will confirm the phospho-specificity of the antibody.
Q4: Should I probe for total Aurora A as well?
A4: Yes, it is essential to probe for total Aurora A on the same blot. This serves as a loading control and allows you to determine the relative amount of phosphorylated Aurora A compared to the total protein level. This can be achieved by stripping and reprobing the membrane or by using a multiplex fluorescent Western blotting approach.[5]
Troubleshooting Guides
Problem 1: No or Weak Signal
If you are observing a faint band or no band at all for phosphorylated Aurora A, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for Aurora A before running the Western blot.[5] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of Aurora A's size (approx. 46 kDa). |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.[1][3] |
| Inactive Secondary Antibody or Substrate | Ensure your secondary antibody and detection reagents have not expired and have been stored correctly. Test the activity of the HRP-conjugated secondary and ECL substrate. |
| Presence of Phosphatases in Sample | Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.[4][5][7] |
| Incorrect Blocking Agent | Avoid using milk for blocking. Use 3-5% BSA in TBST.[4][5] |
Problem 2: High Background
A high background can obscure your specific signal. Here are common reasons and how to address them.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Ensure the membrane is fully submerged and agitated during blocking.[8] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[3] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each.[8] |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the experiment.[2] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Check the specificity of your primary antibody. Consider using a different antibody if the issue persists. Run a negative control (e.g., lysate from cells where Aurora A is knocked down). |
| Protein Degradation | Add protease inhibitors to your lysis buffer and handle samples quickly and on ice.[7] |
| Post-Translational Modifications | Other post-translational modifications can alter the apparent molecular weight of Aurora A. Consult literature for known modifications. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane to minimize non-specific binding. |
Experimental Protocols
Detailed Western Blot Protocol for Phosphorylated Aurora A
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Keep samples on ice throughout the lysis procedure.
-
Determine protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-40 µg) and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.
-
Confirm successful transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-Aurora A (Thr288) primary antibody in 5% BSA in TBST according to the manufacturer's instructions.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing for Total Aurora A (Optional):
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block before incubating with the total Aurora A primary antibody.
-
Visualizations
Caption: Aurora A Phosphorylation Signaling Pathway.
Caption: Western Blot Troubleshooting Workflow.
References
- 1. biocompare.com [biocompare.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: Immunofluorescence with Aurora A Inhibitors
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering high background in immunofluorescence (IF) experiments when using Aurora A inhibitors, such as Aurora A Inhibitor 2.
Troubleshooting Guide: High Background Fluorescence
High background can obscure specific signals, making data interpretation difficult. Below are common causes and solutions in a question-and-answer format.
Question: My entire field of view is fluorescent, masking the specific staining. What is the most common cause?
Answer: The most frequent causes of high background are related to antibody concentrations and blocking procedures.
-
Cause 1: Antibody Concentration is Too High. Both primary and secondary antibodies can contribute to background if used at excessive concentrations.[1][2]
-
Solution: Titrate your antibodies to find the optimal dilution. An effective concentration provides strong specific signal without high background.[3] For many antibodies, a starting dilution range of 1:100 to 1:1000 is recommended.[4][5] Always perform a titration for new antibodies to determine the best signal-to-noise ratio.[4]
-
-
Cause 2: Insufficient or Ineffective Blocking. Blocking prevents non-specific binding of antibodies to the sample.[1]
-
Solution: Increase the blocking incubation time (e.g., to 60 minutes at room temperature) or change your blocking agent.[1][2] Common blocking buffers include 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[5][6] For example, if using a goat anti-mouse secondary antibody, use normal goat serum for blocking.[5]
-
-
Cause 3: Inadequate Washing. Insufficient washing can leave unbound antibodies behind, contributing to background.[1]
-
Solution: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Use a gentle wash buffer like PBS with a small amount of detergent (e.g., 0.05% Tween-20).[7]
-
Question: I've optimized my antibodies and blocking, but the background persists. Could the Aurora A inhibitor be the problem?
Answer: Yes, the inhibitor itself or cellular responses to it can contribute to background fluorescence.
-
Cause 4: Intrinsic Autofluorescence of the Inhibitor. Some small molecules are inherently fluorescent and can accumulate within cells.
-
Solution: Run a control where cells are treated with the Aurora A inhibitor but are not stained with antibodies. Image this sample using the same settings as your fully stained samples. If you observe fluorescence, the inhibitor is autofluorescent. Consider testing different inhibitors or using imaging channels where the inhibitor's fluorescence is minimal.
-
-
Cause 5: Cellular Autofluorescence. Autofluorescence is the natural fluorescence of biological materials.[8] Aldehyde-based fixatives like paraformaldehyde (PFA) can increase this phenomenon.[3][9] Cellular stress or death induced by the inhibitor can also enhance autofluorescence.
-
Solution 1: Use a Quenching Agent. After fixation, you can treat samples with a quenching agent like sodium borohydride or glycine to reduce aldehyde-induced autofluorescence.[9][10][11] Commercially available reagents like Sudan Black B can also reduce autofluorescence from sources like lipofuscin.[10][12]
-
Solution 2: Optimize Fixation. Reduce fixation time to the minimum required to preserve morphology, as over-fixation can increase background.[9][10] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol, which may reduce autofluorescence but can also affect some epitopes.[8][9][11]
-
Solution 3: Choose Fluorophores Wisely. Use bright fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as cellular autofluorescence is often weaker at these longer wavelengths.[8][9][10]
-
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution(s) |
| High Background | Primary/secondary antibody concentration too high.[1][2] | Titrate antibodies to determine optimal dilution. Start with a range of 1:100 to 1:1000.[4][5] |
| Insufficient blocking.[1] | Increase blocking time to 60 min; use 1-5% BSA or normal serum from the secondary host species.[5][6] | |
| Inadequate washing.[1] | Increase number and duration of washes with PBS + 0.05% Tween-20.[7] | |
| Inhibitor autofluorescence. | Run an "inhibitor only" control (no antibodies). | |
| Cellular autofluorescence (e.g., from fixation).[9] | Use a quenching agent (sodium borohydride, glycine); optimize fixation time; switch to far-red fluorophores.[9][10][11] | |
| Secondary antibody cross-reactivity. | Run a "secondary only" control; use a pre-adsorbed secondary antibody. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in my immunofluorescence experiment with an Aurora A inhibitor? A1: To accurately diagnose high background, you should include the following controls:
-
Unstained Cells: Cells that have not been treated with any inhibitor or antibody, used to assess baseline cellular autofluorescence.[13]
-
Inhibitor Only Control: Cells treated with the Aurora A inhibitor but not stained with any antibodies. This checks for intrinsic fluorescence of the compound.
-
Secondary Antibody Only Control: Cells stained only with the fluorescently-labeled secondary antibody. This helps identify non-specific binding of the secondary antibody.[2][14]
-
Positive and Negative Control Cells: Use a cell line known to express your target protein (positive control) and one that doesn't (negative control) to confirm primary antibody specificity.
Q2: How does an Aurora A inhibitor work and why might it affect my staining? A2: Aurora A is a kinase crucial for mitotic progression, including centrosome maturation and spindle assembly.[15] Inhibitors like Alisertib (MLN8237) block its activity, leading to mitotic arrest and, potentially, cell death.[15][16] This profound biological effect can lead to changes in cell morphology, protein expression, and increased cell death, all of which can contribute to non-specific staining and higher autofluorescence.[11]
Q3: Can the choice of blocking buffer make a significant difference? A3: Yes. The goal of a blocking buffer is to saturate non-specific binding sites.[17] A buffer containing normal serum from the species in which the secondary antibody was raised is often very effective.[5][18] For example, for a Goat anti-Rabbit secondary, use Normal Goat Serum.[6] Bovine Serum Albumin (BSA) at 1-5% is a common and effective alternative.[19]
Q4: My primary antibody against a phosphorylated epitope (like phospho-Aurora A Thr288) is giving high background. Are there special considerations? A4: Yes. Phospho-specific antibodies can be sensitive to phosphatases present in the cell. Ensure you use a strong fixative like at least 4% formaldehyde to inhibit endogenous phosphatase activity immediately after treatment.[13] Additionally, when preparing wash and dilution buffers for phospho-antibodies, it is critical to use Tris-Buffered Saline (TBS) instead of Phosphate-Buffered Saline (PBS), as the excess phosphate in PBS can compete with the antibody for binding sites, reducing specific signal.[20]
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with Inhibitor Treatment
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
-
Cell Culture: Plate cells on sterile #1.5 glass coverslips in a multi-well plate and allow them to adhere overnight. Ensure confluency is between 50-80% at the time of fixation.[21]
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-only (e.g., DMSO) control.
-
Fixation: Aspirate media and gently wash cells twice with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6]
-
Washing: Rinse three times with PBS for 5 minutes each.[6]
-
Permeabilization: If the target is intracellular, permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[6]
-
Blocking: Block non-specific sites by incubating in Blocking Buffer (e.g., 1X PBS / 5% Normal Goat Serum / 0.3% Triton X-100) for 60 minutes at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary antibody in Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) to its optimal concentration.[6] Aspirate blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[6]
-
Washing: Rinse three times in PBS for 5 minutes each.[6]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step from point 8.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash once more with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges and store at 4°C in the dark until imaging.
Protocol 2: Testing for Inhibitor-Induced Autofluorescence
-
Cell Culture and Treatment: Follow steps 1 and 2 from the protocol above.
-
Fixation and Washing: Follow steps 3 and 4.
-
Mounting: Skip all antibody and staining steps. Mount the coverslip directly onto a slide with mounting medium.
-
Imaging: Image the slide using the exact same microscope settings (laser power, exposure time, gain) that you use for your fully stained samples. Compare the fluorescence intensity between inhibitor-treated and vehicle-treated cells.
Visual Guides
Aurora A Signaling and Inhibition
Caption: Role of Aurora A in mitosis and the effect of its inhibition.
Immunofluorescence Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence with drug treatment.
Troubleshooting Logic for High Background
Caption: A logical flowchart for diagnosing high background issues.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 7. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
- 8. southernbiotech.com [southernbiotech.com]
- 9. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. oraclebio.com [oraclebio.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. ptgcn.com [ptgcn.com]
- 15. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. atlantisbioscience.com [atlantisbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 21. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
Technical Support Center: Aurora A Inhibitor 2 (Featuring Alisertib as a Representative Agent)
Disclaimer: "Aurora A inhibitor 2" is a non-specific term. This guide uses Alisertib (MLN8237), a well-characterized, selective Aurora A kinase inhibitor, as a representative molecule to provide detailed technical support. The information provided should be adapted based on the specific inhibitor used in your research.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with Aurora A inhibitors, using Alisertib as the primary example.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High in vivo toxicity (e.g., excessive weight loss, lethargy) | - Dose is above the Maximum Tolerated Dose (MTD). - Formulation issues leading to poor bioavailability or rapid absorption. - Off-target effects. - Animal strain sensitivity. | - Dose Reduction: The MTD for Alisertib in mice is approximately 30 mg/kg for a once-daily oral dosing schedule.[1] If toxicity is observed, consider reducing the dose. - Dosing Schedule Modification: For some models, a twice-daily (BID) dosing at a lower concentration (e.g., 20 mg/kg) may be better tolerated and more efficacious than a once-daily (QD) schedule.[1] - Formulation Check: Ensure proper preparation of the dosing solution. A common formulation for Alisertib is in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[1][2] - Supportive Care: Provide supportive care to the animals as per institutional guidelines. |
| Lack of anti-tumor efficacy | - Sub-optimal dosing or scheduling. - Poor bioavailability of the inhibitor. - Tumor model resistance. - Insufficient target engagement. | - Dose Escalation: If tolerated, consider escalating the dose up to the MTD. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of the inhibitor to ensure adequate exposure.[1] A plasma concentration of 1 to 2 μmol/L appears necessary for in vivo Aurora A inhibition by Alisertib.[1] - Combination Therapy: Consider combining the Aurora A inhibitor with other agents. Alisertib has shown enhanced anti-tumor activity when combined with agents like docetaxel, cisplatin, gemcitabine, or TORC1/2 inhibitors.[2][3][4][5][6] - Biomarker Analysis: Assess target engagement in tumor tissue by measuring markers like phosphorylated Histone H3 (a marker of mitosis).[1] |
| Compound precipitation in formulation | - Incorrect solvent or pH. - Low solubility of the inhibitor. | - Formulation Optimization: For Alisertib, a solution of 10% 2-hydroxypropyl-β-cyclodextrin in sterile water, followed by dilution with 2% sodium bicarbonate to a final concentration of 1% sodium bicarbonate, is a reported method to improve solubility for oral gavage.[2] |
| Neurological side effects (e.g., somnolence) | - Off-target effects on GABA-A receptors. | - This has been noted with some Aurora A inhibitors due to structural similarities to benzodiazepines.[7][8] If this is observed and impacts the study, it may be an inherent property of the specific inhibitor. |
| Development of drug resistance | - Emergence of polyploid giant cancer cells (PGCCs). - Activation of alternative signaling pathways. | - The formation of PGCCs has been observed with Alisertib treatment and can contribute to reduced sensitivity.[9][10] - Consider intermittent dosing schedules or combination therapies to overcome resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aurora A inhibitors like Alisertib?
A1: Alisertib is a selective inhibitor of Aurora A kinase.[11] By binding to the ATP-binding site of Aurora A, it prevents its activation.[12] This leads to defects in mitotic spindle formation, chromosome misalignment, and ultimately, cell cycle arrest at the G2/M phase, which can result in apoptosis, senescence, or mitotic catastrophe.[7][12]
Q2: What are the common toxicities observed with Alisertib in vivo?
A2: In preclinical models, the primary toxicities are related to the anti-proliferative effects of the drug on highly dividing tissues.[13] These include myelosuppression (neutropenia, leukopenia, thrombocytopenia, anemia) and gastrointestinal issues (mucositis/stomatitis, diarrhea).[7][8][14][15]
Q3: What is a typical dosing regimen for Alisertib in mouse xenograft models?
A3: A common and well-tolerated dose is 30 mg/kg administered once daily via oral gavage.[1][2] Other schedules, such as 20 mg/kg twice daily, have also been used effectively.[1]
Q4: How can I prepare Alisertib for oral administration in mice?
A4: A frequently used formulation involves dissolving Alisertib in a solution of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[1][2]
Q5: How can I monitor the in vivo efficacy of an Aurora A inhibitor?
A5: Efficacy can be assessed by monitoring tumor growth inhibition.[1] Additionally, pharmacodynamic markers can be analyzed in tumor biopsies, such as an increase in the mitotic marker phospho-Histone H3 (pHisH3), to confirm target engagement.[1]
Quantitative Data Summary
Table 1: In Vivo Efficacy of Alisertib in HCT-116 Xenograft Model
| Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) | Maximum Body Weight Loss (%) |
| 3 | 43.3 | Not specified |
| 10 | 84.2 | Not specified |
| 30 | 94.7 | 7.4 |
| Data from a 21-day study in nude mice with subcutaneous HCT-116 tumors.[1] |
Table 2: Maximum Tolerated Dose (MTD) of Alisertib in Preclinical and Clinical Studies
| Species/Population | Dose and Schedule | Dose-Limiting Toxicities | Reference |
| Mice (HCT-116 xenograft) | 30 mg/kg, once daily (oral) | Not specified as dose-limiting | [1] |
| Adults (Advanced Solid Tumors) | 50 mg, twice daily for 7 days (21-day cycle) | Fatigue, nausea, neutropenia, stomatitis | [4][7] |
| Children (Solid Tumors) | 80 mg/m², once daily for 7 days (21-day cycle) | Mucositis/stomatitis, mood alteration, neutropenia | [4][7] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 5-6 weeks old).[2]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT-116) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of approximately 200 mm³.[2]
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Formulation Preparation: Prepare Alisertib in a vehicle of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[1][2]
-
Dosing: Administer Alisertib (e.g., 3, 10, or 30 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 21 days).[1]
-
Monitoring:
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and overall health daily for signs of toxicity.[2]
-
-
Endpoint: At the end of the study, euthanize the mice and calculate the tumor growth inhibition.
Protocol 2: Pharmacodynamic Analysis of Target Engagement
-
Study Design: Use tumor-bearing mice as described in Protocol 1.
-
Dosing: Administer a single oral dose of Alisertib at various concentrations (e.g., 3, 10, and 30 mg/kg).[1]
-
Tissue Collection: Euthanize cohorts of mice at different time points post-dosing (e.g., 1, 2, 4, 8 hours).
-
Tumor Processing: Excise tumors and fix them in formalin for immunohistochemistry or snap-freeze for western blotting.
-
Immunohistochemistry:
Visualizations
Caption: Aurora A signaling pathway and the mechanism of its inhibition.
Caption: A typical workflow for an in vivo xenograft study.
Caption: A decision tree for troubleshooting in vivo toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 5. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I dose escalation, dose expansion and pharmacokinetic trial of gemcitabine and alisertib in advanced solid tumors and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
Technical Support Center: Overcoming Resistance to Aurora A Inhibitor 2
Welcome to the technical support center for Aurora A Inhibitor 2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to acquired resistance to Aurora A inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Acquired resistance to Aurora A inhibitors, such as Alisertib (MLN8237), is a multifaceted issue. Several mechanisms have been identified, including:
-
Genomic Alterations: Mutations can arise in genes that regulate the cell cycle, DNA damage response, and apoptosis. Whole transcriptome sequencing of resistant tumors has revealed mutations in genes like p53, TSC2, and various DNA repair enzymes[1].
-
Upregulation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Aurora A inhibition. A common mechanism is the activation of the mTOR pathway[2][3].
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy[4][5].
-
Emergence of Polyploid Giant Cancer Cells (PGCCs): Treatment with Aurora A inhibitors can induce endoreduplication, leading to the formation of PGCCs. These cells exhibit features of stemness and can contribute to the development of a resistant population[1][6].
-
Target Alteration: Although less common, mutations in the Aurora A kinase itself, such as the T217D mutation, can reduce the binding affinity of the inhibitor[7][8].
Q2: How can I confirm the mechanism of resistance in my cell line?
A2: To identify the specific resistance mechanism in your experimental model, a combination of the following approaches is recommended:
-
Genomic and Transcriptomic Analysis: Perform whole-exome or RNA sequencing to identify mutations or changes in gene expression, particularly in cell cycle and survival pathway genes[1].
-
Western Blotting: Assess the protein levels and activation status of key signaling molecules. For example, check for increased phosphorylation of mTOR pathway components (p-mTOR) or overexpression of ABC transporters like ABCG2[3][4].
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2) with and without specific inhibitors (e.g., Verapamil for ABCB1, Ko143 for ABCG2) to determine if drug efflux is enhanced in your resistant cells.
-
Flow Cytometry for DNA Content: Analyze the ploidy of your cell population to detect the presence of polyploid cells, which is a hallmark of Aurora A inhibitor-induced endoreduplication[6].
-
Aurora A Kinase Sequencing: Sequence the Aurora A gene in your resistant cells to check for mutations in the kinase domain that may affect inhibitor binding[7].
Q3: What strategies can I employ to overcome resistance to this compound?
A3: The primary strategy to combat resistance is the use of combination therapies. The choice of the combination agent depends on the identified resistance mechanism.
-
For Bypass Pathway Activation: Combine the Aurora A inhibitor with an inhibitor of the activated pathway. For instance, if the mTOR pathway is upregulated, a combination with an mTOR inhibitor like sapanisertib may be effective[2].
-
For Increased Drug Efflux: Co-administer the Aurora A inhibitor with an inhibitor of the specific ABC transporter that is overexpressed[4][9].
-
To Enhance Apoptosis: Combine with pro-apoptotic agents. Synergistic effects have been seen with Bcl-2 inhibitors (e.g., Navitoclax/ABT-263) and MDM2 inhibitors[10][11].
-
To Target DNA Damage Repair: In combination with DNA-damaging agents like cisplatin or with PARP inhibitors, Aurora A inhibitors can lead to synthetic lethality, especially in tumors with compromised DNA damage response pathways[12].
-
Alternative Targeting: Explore inhibitors that target the Aurora A-TPX2 protein-protein interaction. This can be a way to inhibit Aurora A function through a different mechanism that may not be affected by ATP-binding site mutations[13][14].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of G2/M arrest phenotype after treatment. | Development of resistance through endoreduplication and formation of polyploid cells. | Analyze DNA content by flow cytometry. If polyploidy is observed, consider combination therapy with agents that target senescent cells or induce apoptosis in polyploid cells. |
| Decreased intracellular concentration of the inhibitor. | Overexpression of ABC drug efflux transporters. | Perform a drug efflux assay. If positive, identify the specific transporter (e.g., ABCG2) by Western blot or qPCR and use a corresponding inhibitor in combination. |
| No change in phosphorylation of direct Aurora A targets, but cells are proliferating. | Activation of a bypass signaling pathway (e.g., mTOR, MEK). | Use a phospho-kinase antibody array to screen for activated pathways. Confirm with Western blotting and test combination with an appropriate inhibitor (e.g., mTOR inhibitor)[2][3]. |
| Cells show initial G2/M arrest but then re-enter the cell cycle and become polyploid. | Failure to undergo apoptosis following mitotic arrest. | Assess levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). Consider combination with a BH3 mimetic like Navitoclax to promote apoptosis[10]. |
| Resistance is observed in vivo but not in vitro. | Contribution of the tumor microenvironment or immune evasion. | Investigate the role of the microenvironment. A combination with an MDM2 inhibitor has been shown to drive immune clearance of senescent tumor cells[11]. |
Data Summary Tables
Table 1: IC50 Values of this compound (Alisertib) in Sensitive and Resistant Cell Lines
| Cell Line | Type | Alisertib IC50 (nM) - Sensitive | Alisertib IC50 (nM) - Resistant | Fold Resistance | Reference |
| HeLa | Cervical Cancer | ~268 | >4288 (16-fold) | 16 | [4][5] |
| Multiple Myeloma (MM1.S) | Multiple Myeloma | ~50 | Not specified | Not specified | [15] |
| Gastric Cancer (AGS) | Gastric Cancer | Not specified | Not specified | Not specified | [12] |
| T-cell Lymphoma (various) | Lymphoma | Varies (e.g., ~20-100) | Not specified | Not specified | [16] |
Table 2: Synergistic Drug Combinations with this compound (Alisertib)
| Combination Agent | Cancer Type | Effect | Mechanism | Reference |
| Wee1 Inhibitor | Head and Neck Squamous Cell Carcinoma | Synergistic antitumor effect, increased apoptosis | Not fully elucidated | [10] |
| ABT-263 (Navitoclax) | Pancreatic Cancer | Synergistic increase in sensitivity, increased apoptosis | Enhanced apoptosis | [10] |
| Cisplatin | Gastric Cancer | Suppressed viability of resistant cells | Downregulation of p-eIF4E, c-MYC, and HDM2 | [12] |
| MDM2 Inhibitor | Melanoma | Synergistic blockage of tumor growth | Drives apoptosis and immune clearance | [11] |
| Sapanisertib (mTORi) | Solid Tumors | Modest clinical benefit, prolonged stable disease in some | Overcomes mTOR activation as a resistance mechanism | [2] |
| Romidepsin (HDACi) | T-cell Lymphoma | Synergistic cytotoxicity | Profound cytokinesis failure | [16] |
| Nilotinib | Chronic Myeloid Leukemia | Significantly increased anticancer activity | Down-regulation of Apollon | [17][18] |
| Paclitaxel | Pancreatic Cancer | Synergistic suppression of cell outgrowth | Overcoming Aurora A-driven taxane resistance | [14] |
| Radiation | Colon Cancer | Enhanced anticancer effects | Increased DNA damage and apoptosis | [19] |
| Cyclophosphamide | Myc-overexpressing Lymphoma | Induces synthetic lethality and overcomes chemoresistance | Global suppression of various kinases | [20] |
Experimental Protocols & Visualizations
Protocol 1: Generation of a Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound through continuous dose escalation.
Methodology:
-
Culture the parental cancer cell line in its recommended growth medium.
-
Initiate treatment with a low concentration of this compound (e.g., at the IC20).
-
Monitor cell viability and proliferation.
-
Once the cells have recovered and are proliferating steadily, increase the concentration of the inhibitor in a stepwise manner.
-
Continue this process over several months until the cells can tolerate a significantly higher concentration of the inhibitor (e.g., 10-20 times the initial IC50).
-
Periodically freeze down cell stocks at different stages of resistance development.
-
Characterize the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Western Blot for Bypass Pathway Activation
Objective: To detect the activation of the mTOR signaling pathway as a mechanism of resistance.
Methodology:
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control to compare protein levels between parental and resistant cells.
Protocol 3: High-Content Screening for Target Engagement
Objective: To quantify the cellular target engagement of Aurora A inhibitors by measuring the displacement of Aurora A from the mitotic spindle.
Methodology:
-
Seed cells (e.g., HeLa) in 96-well imaging plates.
-
Treat cells with a titration of the Aurora A inhibitor for a duration that allows cells to enter mitosis (e.g., 16-24 hours). Include a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies against Aurora A and a spindle marker (e.g., α-tubulin).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify mitotic cells (based on condensed chromatin) and quantify the co-localization of the Aurora A signal with the spindle microtubules.
-
Calculate the EC50 for Aurora A displacement from the spindle. A loss of co-localization indicates successful target engagement[13][21][22].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of the ABCG2 drug transporter in the resistance and oral bioavailability of a potent cyclin-dependent kinase/Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors MLN8054 and MLN8237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 11. Mdm2 and aurora kinase a inhibitors synergize to block melanoma growth by driving apoptosis and immune clearance of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel Aurora A kinase inhibitor MLN8237 is active in resistant chronic myeloid leukaemia and significantly increases the efficacy of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergistic effects of Aurora A and AKT inhibitors combined with radiation in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: Understanding IC50 Variability for Aurora A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in IC50 values for Aurora A inhibitors. The information presented here is compiled from various studies and is intended to help users identify potential sources of experimental inconsistency and optimize their assays.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for the same Aurora A inhibitor in different experiments?
A1: Variability in IC50 values is a common observation and can be attributed to several factors. The most significant include the type of assay performed (biochemical vs. cell-based), the specific experimental conditions within each assay, and the biological context of the system being studied. For instance, the concentration of ATP in a kinase assay can significantly impact the apparent potency of an ATP-competitive inhibitor.[1]
Q2: What is the difference between a biochemical assay and a cell-based assay, and how does this affect IC50 values?
A2: Biochemical assays utilize purified recombinant Aurora A kinase and measure the direct inhibition of its enzymatic activity.[1] These assays provide a measure of the intrinsic potency of the inhibitor. Cell-based assays, on the other hand, measure the inhibitor's effect on cellular processes, such as cell proliferation or the phosphorylation of downstream targets within a living cell.[1][2] IC50 values from cell-based assays are influenced by additional factors like cell permeability, off-target effects, and the presence of cellular binding partners, which can lead to different values compared to biochemical assays.
Q3: Can the choice of cell line affect the IC50 value of an Aurora A inhibitor?
A3: Yes, the genetic background and physiological state of the cell line can significantly impact the observed IC50 value.[1][3] Different cell lines may have varying levels of Aurora A expression, mutations in downstream signaling pathways, or differences in drug metabolism and efflux pumps, all of which can alter their sensitivity to an inhibitor. For example, variations in G2 duration, a readout for Aurora A activity, have been observed between HeLa, U2OS, and hTERT-RPE1 cells, impacting selective Aurora A inhibition.[1]
Q4: How does the presence of Aurora A activators, like TPX2, influence inhibitor potency?
A4: The interaction of Aurora A with its activating protein, TPX2, can alter the conformation of the kinase and affect inhibitor binding.[1][4] Some inhibitors may show different potencies against Aurora A alone versus the Aurora A/TPX2 complex.[1] This is a critical consideration as the activation state of Aurora A can vary in different cellular contexts.
Troubleshooting Guide
If you are observing unexpected variability in your IC50 measurements for an Aurora A inhibitor, consider the following troubleshooting steps:
-
Standardize ATP Concentration: In biochemical assays, ensure that the ATP concentration is consistent across experiments and ideally close to the Michaelis constant (Km) of ATP for Aurora A.[1] IC50 values are highly dependent on the ATP concentration when using ATP-competitive inhibitors.[1]
-
Characterize Your Cell Line: Be aware of the specific characteristics of your chosen cell line, including its proliferation rate and the expression levels of Aurora A and its binding partners.
-
Control for Assay Density: In cell-based proliferation assays, the initial cell seeding density can influence the final readout. Ensure consistent cell numbers are plated for each experiment.
-
Monitor Passage Number: Use cells with a consistent and low passage number to avoid issues with genetic drift and altered phenotypes over time.
-
Validate Reagents: Ensure the quality and stability of your inhibitor stock solutions and other critical reagents.
Data on IC50 Variability of Aurora A Inhibitors
The following table summarizes reported IC50 values for several well-characterized Aurora A inhibitors, illustrating the typical range of potencies observed across different assay formats and cell lines.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| MLN8237 (Alisertib) | Biochemical | Aurora A | 1.2 | [5] |
| Cell-based (Proliferation) | Various Cancer Cell Lines | 16 - (GI50) | [6] | |
| Cell-based (pH3S10) | NCI-H446 | ~100 | [2] | |
| MK-5108 | Biochemical | Aurora A | 0.064 | [7] |
| Cell-based (Proliferation) | 17 Diverse Cancer Cell Lines | 160 - 6400 | [7] | |
| Cell-based (pH3S10) | HeLa | ~1000 | [2] | |
| LY3295668 | Biochemical | Aurora A | 0.05 | [8] |
| Cell-based (pAURKA T288) | NCI-H446 | 0.59 | [8] | |
| CYC116 | Biochemical | Aurora A | 44 | [6][7] |
| Cell-based (Proliferation) | Various Cancer Cell Lines | 34 - 1370 | [7] | |
| AMG-900 | Biochemical | Aurora A | 5 | [7] |
| Cell-based (Proliferation) | 26 Diverse Cancer Cell Lines | 0.7 - 5.3 | [7] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Based)
This protocol outlines a general method for determining the IC50 value of an Aurora A inhibitor in a biochemical assay format.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., myelin basic protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor
Procedure:
-
Prepare serial dilutions of the Aurora A inhibitor in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Aurora A.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of an Aurora A inhibitor on cell viability.
Materials:
-
Adherent cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Treat the cells with a serial dilution of the Aurora A inhibitor. Include a vehicle control (e.g., DMSO).[9]
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Visualizing the Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A in mitosis and highlights its key substrates and activating partners. Understanding this pathway is crucial for interpreting the cellular effects of Aurora A inhibitors.
Caption: Aurora A signaling pathway in mitosis.
This guide provides a foundational understanding of the factors contributing to IC50 variability for Aurora A inhibitors. For more specific inquiries, please consult the cited literature or contact our technical support team.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Cell Viability Assays with Aurora A Inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aurora A inhibitor 2 in cell viability assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Aurora A inhibitors? Aurora A is a serine/threonine kinase that plays a critical role in cell division, particularly in centrosome maturation and the formation of the mitotic spindle.[1][2] Aurora A inhibitors are typically ATP-competitive compounds that bind to the kinase's active site, preventing the phosphorylation of its downstream targets.[3] This inhibition disrupts the proper formation of the mitotic spindle, leading to mitotic arrest, and can ultimately trigger programmed cell death (apoptosis).[3][4]
Q2: What are the expected cellular phenotypes after treatment with an Aurora A inhibitor? Inhibition of Aurora A typically results in defects in mitotic spindle assembly, leading to the formation of monopolar or multipolar spindles.[1][4] This causes a transient, spindle-assembly-checkpoint-dependent arrest in mitosis.[4] Cells that cannot maintain this arrest may exit mitosis without proper chromosome segregation, leading to polyploidy (an abnormal number of chromosome sets) and apoptosis.[3][5][6]
Q3: Which cell viability assay is best for use with Aurora A inhibitors? Several assays are suitable, including tetrazolium-based assays (MTT, MTS), resazurin reduction assays, and ATP-based luminescence assays.[7] The most common are MTT and MTS assays, which measure the metabolic activity of viable cells by assessing the function of mitochondrial dehydrogenases. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Q4: How does Aurora A inhibition lead to cell death? The primary mechanism of cell death induced by Aurora A inhibitors is apoptosis, which is often triggered by prolonged mitotic arrest.[3][8] This can involve the activation of the caspase cascade.[8][9][10] In some cellular contexts, particularly in cells with a compromised p53 checkpoint function, inhibition can lead to endoreduplication and polyploidy, which can also result in cell death.[11][12] Some studies report that Aurora A inhibition can also induce other cell fates like senescence or autophagy.[6]
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value (Low Potency)
Q: My IC50 value for the Aurora A inhibitor is much higher than the literature values. What could be the cause?
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to Aurora A inhibitors.[5][13] Confirm the reported sensitivity of your cell line. Consider using a positive control cell line known to be sensitive. Resistance can also be acquired.[14] |
| High Cell Seeding Density | An excessively high number of cells can deplete the inhibitor or lead to contact inhibition, affecting proliferation rates and apparent potency. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment. |
| Long Incubation Time | If the inhibitor is unstable in culture media, its effective concentration may decrease over a long incubation period (e.g., >72 hours). Consider shorter incubation times or replenishing the media with a fresh inhibitor. |
| Assay Interference | Components in the culture medium, such as serum or phenol red, can sometimes interfere with the assay reagents. Run a control plate with the inhibitor in media without cells to check for direct chemical interactions with the assay reagents. |
Issue 2: High Variability Between Replicates
Q: I am observing significant standard deviations between my technical replicates. How can I improve consistency?
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. When plating cells or adding reagents, use consistent pipetting techniques. For 96-well plates, be mindful of small volume additions. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting to prevent cells from settling.[15] |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth.[15] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment. |
| Incomplete Formazan Solubilization (MTT Assay) | After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by shaking the plate or pipetting up and down. Incomplete dissolution is a common source of variability. |
| Cell Clumping | Ensure cells are fully dissociated into a single-cell suspension before plating. Clumps will lead to uneven cell distribution in the wells. |
Issue 3: Unexpected Results or Cellular Phenotypes
Q: The inhibitor is causing rapid cell death at low concentrations, or the phenotype doesn't match the expected mitotic arrest. Why?
| Potential Cause | Recommended Solution |
| Off-Target Effects | Some Aurora kinase inhibitors have activity against other kinases, which can lead to unexpected toxicity or phenotypes.[5][16] Review the selectivity profile of your specific inhibitor. Consider using a second, structurally different Aurora A inhibitor to confirm the phenotype is on-target. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture media is low (typically <0.5%) and include a vehicle-only control in your experiment. |
| Cell Line Sensitivity | The genetic background of the cell line, such as the status of p53 or RB, can significantly influence the cellular response to Aurora kinase inhibition, dictating whether cells undergo apoptosis, endoreduplication, or senescence.[12] |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can affect cell health and metabolism, confounding assay results. Regularly check cell cultures for contamination. |
Quantitative Data: Inhibitor Potency
The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key metrics for inhibitor potency. These values can vary significantly based on the inhibitor, cell line, and assay conditions.
| Inhibitor | Type | Target(s) | Cell Line | IC50 / GI50 (nM) | Citation(s) |
| Alisertib (MLN8237) | Selective Aurora A | Aurora A >> Aurora B | Multiple Myeloma (MM) cell lines | - | [5] |
| Neuroblastoma & Ewing Sarcoma | Active | [13] | |||
| MK-5108 (VX-689) | Selective Aurora A | Aurora A | Various cancer cell lines | - | [6] |
| PF-03814735 | Pan-Aurora | Aurora A, Aurora B | HCT-116, HL-60, A549 | Antiproliferative activity observed | [13] |
| AMG 900 | Pan-Aurora | Aurora A, B, C | 26 diverse cancer cell lines | 0.7 - 5.3 | [5][13] |
| Danusertib (PHA-739358) | Pan-Aurora | Aurora A, B, C, ABL, RET | - | Aurora A IC50 = 13 | [13] |
| CYC116 | Pan-Aurora | Aurora A, B, C, VEGFR2 | Various cancer cell lines | 34 - 1370 | [5] |
Note: This table provides a summary of reported activities. Absolute values can vary between experiments. Researchers should establish dose-response curves for their specific experimental system.
Experimental Protocols
Key Experiment: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability following treatment with an Aurora A inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: a. Harvest and count cells, then resuspend in complete culture medium to the optimized seeding density. b. Seed 100 µL of the cell suspension into the inner wells of a 96-well plate. c. Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.[15] d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Inhibitor Treatment: a. Prepare serial dilutions of the Aurora A inhibitor in complete culture medium. Aim for a range of concentrations that will span the expected IC50 value. b. Include a "vehicle control" (medium with the same final concentration of solvent, e.g., DMSO) and a "no-cell" blank control (medium only). c. Carefully remove the existing media from the wells and add 100 µL of the media containing the appropriate inhibitor concentration (or vehicle control). d. Incubate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Pipette gently if needed.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm if available to reduce background noise. b. Subtract the average absorbance of the "no-cell" blank wells from all other readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100 d. Plot the % Viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Simplified Aurora A signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for an MTT-based cell viability assay.
Caption: A decision tree for troubleshooting common cell viability assay issues.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibition induces PUMA via NF-κB to kill colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of caspase-2 activation in aurora kinase inhibitor-induced cell death in axin-expressing L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-mediated AURKA cleavage at Asp132 is essential for paclitaxel to elicit cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes with Aurora A inhibitor 2 treatment
Welcome to the technical support center for researchers utilizing Aurora A inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phenotypes observed during experimentation.
Frequently Asked Questions (FAQs)
Here we address common questions and unexpected outcomes that researchers may encounter when using Aurora A inhibitors such as Alisertib (MLN8237) and MLN8054.
Q1: My cells are undergoing senescence instead of apoptosis after treatment. Why is this happening?
A1: This is a documented, albeit sometimes unexpected, outcome of Aurora A inhibition. Instead of classical apoptosis, some tumor cells enter a state of terminal growth arrest known as senescence.[1][2]
-
Mechanism: Inhibition of Aurora A can lead to the stabilization and/or upregulation of the tumor suppressors p53 and p21.[2] Aurora A normally phosphorylates p53, targeting it for degradation. Inhibition of Aurora A can therefore lead to an increase in p53 levels, which in turn transcriptionally activates p21.[2] Increased p21 and hypophosphorylated Retinoblastoma protein (Rb) are key markers of senescence.[2] This pathway is often initiated by a DNA damage response mediated by ATM/Chk2 signaling.[3]
-
Experimental Evidence: Studies using the Aurora A inhibitor MLN8054 have shown that treated cells exhibit classic markers of senescence, including a flattened and enlarged morphology, and positive staining for senescence-associated β-galactosidase (SA-β-gal).[1][2] This has been observed both in vitro and in vivo.[1] In some cases, this senescent phenotype can be associated with a long-term blockade of tumor progression even after treatment cessation.[3]
-
Troubleshooting:
-
Confirm senescence by performing an SA-β-gal staining assay.
-
Use Western blotting to check for the upregulation of p53 and p21, and for hypophosphorylated Rb.
-
Consider that the induction of senescence versus apoptosis can be cell-type dependent.
-
Q2: I am observing a significant increase in large, polyploid cells. What is causing this?
A2: The induction of polyploidy is a common phenotype following Aurora A inhibition and is often linked to the p53 status of the cells.[4][5]
-
Mechanism: Aurora A is crucial for proper mitotic spindle formation and chromosome segregation. Its inhibition can lead to mitotic slippage or failure of cytokinesis, where cells exit mitosis without dividing, resulting in a single cell with double the DNA content (endoreduplication).[4][5] This process can repeat, leading to polyploidy.
-
Dependence on p53 Status: The cellular outcome of Aurora A inhibition is often dictated by the status of the p53 tumor suppressor.
-
Troubleshooting:
Q3: My Aurora A inhibitor is not as effective as expected and seems to be promoting resistance. What are the potential mechanisms?
A3: Drug resistance to Aurora A inhibitors can emerge through several pathways, including the activation of survival signaling and interactions with the tumor microenvironment.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways. For instance, Aurora A has been shown to positively regulate the mTOR pathway.[7] In some contexts, resistance to EGFR inhibitors is driven by the activation of Aurora A, which in turn can activate NF-κB and ERK signaling.[8]
-
Induction of Autophagy: Some studies suggest that Aurora A inhibition can induce autophagy, a cellular recycling process. This autophagic response may serve as a survival mechanism for cancer cells, thereby reducing the efficacy of the inhibitor.[9]
-
Immune Evasion: A recently discovered unexpected effect of Aurora A inhibition is the upregulation of the immune checkpoint protein PD-L1 on tumor cells. This can suppress the activity of tumor-infiltrating T cells, allowing the tumor to evade immune surveillance and compromising the therapeutic effect of the inhibitor.[10]
-
Troubleshooting:
-
Investigate the activation status of known resistance pathways like PI3K/Akt/mTOR and MEK/ERK using Western blotting.
-
Assess autophagy markers such as LC3-II and SQSTM1.
-
If working in an immune-competent model, evaluate PD-L1 expression on tumor cells and the function of CD8+ T cells.[10]
-
Consider combination therapies. For example, combining Aurora A inhibitors with autophagy inhibitors or immune checkpoint blockers may overcome resistance.[9][10]
-
Q4: I'm seeing conflicting results at different concentrations of my inhibitor. Is it hitting other targets?
A4: Yes, the selectivity of many Aurora A inhibitors is dose-dependent. At higher concentrations, off-target inhibition of Aurora B kinase is a common phenomenon.[11]
-
Aurora A vs. Aurora B Inhibition Phenotypes:
-
Selective Aurora A inhibition (e.g., lower doses of MLN8237) typically causes defects in centrosome separation and spindle assembly, leading to multipolar spindles.[11][12]
-
Aurora B inhibition (often seen at higher doses) disrupts chromosome alignment and cytokinesis, leading to a "no division" phenotype where cells exit mitosis without segregating chromosomes, resulting in large polyploid cells.[11]
-
-
Experimental Evidence: Studies with MLN8237 in U2OS cells have shown that at concentrations of 20-50 nM, the effects are specific to Aurora A inhibition. However, above 50 nM, inhibition of Aurora B is also observed.[11]
-
Troubleshooting:
-
Perform a dose-response curve and carefully characterize the resulting phenotypes at each concentration.
-
Use specific molecular markers to differentiate between Aurora A and Aurora B inhibition. A key marker for Aurora B activity is the phosphorylation of Histone H3 on Serine 10 (pHH3). Inhibition of Aurora B will lead to a decrease in this marker.[13]
-
Correlate the observed phenotypes with these molecular markers to determine the selectivity of your inhibitor at the concentration used.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of Aurora A inhibitors.
Table 1: Cellular Outcomes of Aurora A Inhibition by p53 Status
| Cell Type | Aurora A Inhibitor | Observed Phenotype | Reference |
| p53 Wild-Type | MK8745 | Mitotic delay followed by apoptosis | [4][5] |
| p53 Mutant/Null | MK8745 | Prolonged mitotic arrest, endoreduplication, and polyploidy | [4][5] |
| HCT-116 (p53+/+) | MLN8054 | Senescence, upregulation of p53 and p21 | [2] |
Table 2: Dose-Dependent Effects of Alisertib (MLN8237) in U2OS Cells
| Concentration | Primary Target(s) | Key Phenotypes | Reference |
| 20-50 nM | Aurora A | Multipolar spindles, delayed mitotic entry | [11] |
| > 50 nM | Aurora A and Aurora B | Lack of chromosome segregation, "no division" phenotype, polyploidy | [11] |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells, which express β-galactosidase at pH 6.0.
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
PBS (Phosphate Buffered Saline)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature with the fixative solution.[14]
-
Wash cells three times with PBS.
-
Add the Staining Solution to the cells.
-
Incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, protected from light.[14][15]
-
Observe cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue (SA-β-gal positive) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying DNA content to assess cell cycle distribution and polyploidy.
Materials:
-
Ice-cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
Procedure:
-
Harvest cells (approximately 1 x 10^6) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[16]
-
Incubate for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.[16][17]
-
Centrifuge to pellet the cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases, as well as polyploid (>4N) and apoptotic (sub-G1) populations.
Western Blotting for Key Pathway Markers
This protocol allows for the detection of changes in protein expression and phosphorylation status.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-Histone H3 (Ser10), anti-LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Aurora A signaling pathway and points of inhibitor action.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: p53 status determines cell fate after Aurora A inhibition.
References
- 1. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. buckinstitute.org [buckinstitute.org]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Alisertib (MLN8273) vs. ENMD-2076 in Breast Cancer
In the landscape of targeted therapies for breast cancer, inhibitors of the Aurora A kinase have emerged as a promising strategy, particularly in aggressive and resistant forms of the disease. This guide provides a detailed, data-supported comparison of two key Aurora A inhibitors: Alisertib (MLN8237) and ENMD-2076. This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the preclinical and clinical profiles of these two agents.
Mechanism of Action and Signaling Pathways
Both Alisertib and ENMD-2076 target Aurora A kinase (AURKA), a key regulator of mitosis. Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] However, their kinase selectivity profiles differ. Alisertib is a selective inhibitor of Aurora A, with much lower activity against the closely related Aurora B kinase.[1] In contrast, ENMD-2076 is a multi-kinase inhibitor, targeting not only Aurora A but also several kinases involved in angiogenesis, such as VEGFRs and FGFRs.[3][4] This gives ENMD-2076 a dual mechanism of action, targeting both tumor cell proliferation and its blood supply.
The signaling cascade initiated by Aurora A inhibition by both drugs ultimately converges on the cell cycle machinery. Inhibition of AURKA prevents the phosphorylation of its downstream substrates, which are essential for mitotic progression. This leads to the activation of the spindle assembly checkpoint, G2/M arrest, and in many cases, apoptosis.[1][2] In preclinical studies, Alisertib has been shown to modulate the p38 MAPK and Akt/mTOR pathways.[2][5] ENMD-2076 has been observed to induce p53 and p73 expression, which are critical tumor suppressors involved in cell cycle arrest and apoptosis.[6][7]
Caption: Signaling pathway of Aurora A inhibitors Alisertib and ENMD-2076 in breast cancer.
Preclinical Efficacy
The preclinical activity of both Alisertib and ENMD-2076 has been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.
| Compound | Breast Cancer Cell Line | Subtype | IC50 (µM) | Reference |
| Alisertib | MCF7 | ER+, PR+, HER2- | 17.13 | [5] |
| MDA-MB-231 | Triple-Negative | 12.43 | [5] | |
| ENMD-2076 | Multiple | Triple-Negative | 0.25 - 1.4 | [8] |
| Multiple | ER+ | 3.0 - 16.1 | [8] | |
| Multiple | HER2+ | 3.0 - 16.1 | [8] |
Note: IC50 values can vary between studies depending on the assay conditions.
In vivo studies using patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) have shown that ENMD-2076 can lead to significant tumor growth inhibition.[7][9]
Clinical Trial Data
Both Alisertib and ENMD-2076 have advanced to clinical trials in breast cancer patients, providing valuable insights into their efficacy and safety in a clinical setting.
Alisertib Clinical Trials
| Trial Identifier | Phase | Patient Population | Treatment Arms | Key Efficacy Results | Reference |
| TBCRC041 (NCT02860000) | 2 | Endocrine-resistant, advanced breast cancer | 1. Alisertib monotherapy2. Alisertib + Fulvestrant | ORR: 19.6% (Arm 1), 20.0% (Arm 2)PFS: 5.6 months (Arm 1), 5.4 months (Arm 2) | [10] |
| ALISCATM-Breast1 (NCT06369285) | 2 | HR+, HER2- metastatic breast cancer, post-CDK4/6i | Alisertib (30, 40, or 50 mg) + Endocrine therapy | Ongoing, data expected in 2025 | [11][12][13] |
ENMD-2076 Clinical Trial
| Trial Identifier | Phase | Patient Population | Treatment | Key Efficacy Results | Reference |
| NCT01639248 | 2 | Previously treated, advanced/metastatic TNBC | ENMD-2076 monotherapy (250 mg daily) | 6-month Clinical Benefit Rate (CBR): 16.7%Objective Response Rate (ORR): 2 partial responses | [6][14][15] |
Safety and Tolerability
The safety profiles of Alisertib and ENMD-2076 reflect their mechanisms of action.
| Compound | Common Grade ≥3 Adverse Events | Reference |
| Alisertib | Neutropenia, Anemia, Leukopenia | [10] |
| ENMD-2076 | Hypertension, Fatigue, Diarrhea, Nausea | [6][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical experimental protocols used in the evaluation of these inhibitors.
Cell Viability Assay (Preclinical)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of the Aurora A inhibitor (e.g., Alisertib or ENMD-2076) for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using assays such as the sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]
In Vivo Xenograft Study (Preclinical)
-
Tumor Implantation: Human breast cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized to receive the Aurora A inhibitor (e.g., ENMD-2076 at a specific dose and schedule) or a vehicle control, typically via oral gavage.[7][9]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[7][9]
Phase II Clinical Trial Design
Caption: A generalized workflow for a Phase II clinical trial of an Aurora A inhibitor.
Conclusion
Both Alisertib and ENMD-2076 have demonstrated activity against breast cancer in preclinical and clinical settings. Alisertib, a selective Aurora A inhibitor, has shown promising clinical activity in endocrine-resistant breast cancer.[10] ENMD-2076, with its dual anti-proliferative and anti-angiogenic activity, has shown durable clinical benefit in a subset of patients with heavily pretreated triple-negative breast cancer.[6][14] The choice between these or other Aurora A inhibitors in future clinical development may depend on the specific breast cancer subtype, the patient's prior treatment history, and the desired therapeutic strategy (i.e., targeting mitosis alone versus a broader spectrum of oncogenic pathways). Further research, including potential head-to-head trials and the identification of predictive biomarkers, will be crucial in defining the optimal clinical application of these targeted agents in the fight against breast cancer.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 6. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curetoday.com [curetoday.com]
- 12. Puma Biotechnology, Inc. - Puma Biotechnology Announces Initiation of ALISCA™-Breast1 Phase II Trial of Alisertib in Hormone Receptor-Positive, HER2-Negative Metastatic Breast Cancer [investor.pumabiotechnology.com]
- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora A kinase, a key regulator of mitotic progression, has emerged as a critical target in oncology. Its overexpression is implicated in the pathogenesis of various cancers, driving research into the development of potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of prominent Aurora A inhibitors, supported by preclinical and clinical data, to aid researchers in their drug discovery and development endeavors.
Quantitative Efficacy of Aurora A Inhibitors
The in vitro potency of Aurora A inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following table summarizes these values for a selection of notable Aurora A inhibitors, providing a direct comparison of their biochemical potency.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora A Ki (nM) | Aurora B Ki (nM) | Selectivity (Aurora B/A) | Reference |
| Alisertib (MLN8237) | 1 | 1368 | - | 1400 | ~200-fold | [1][2] |
| MK-5108 (VX-689) | 0.064 | - | - | - | >220-fold vs Aurora B | [3] |
| LY3295668 (AK-01) | - | - | 0.8 | 1038 | >1000-fold | [4] |
| AMG 900 | 5 | 4 | - | - | Pan-Aurora | [4] |
| Danusertib (PHA-739358) | 13 | 79 | - | - | Pan-Aurora | [3][4] |
| Tozasertib (VX-680/MK-0457) | - | - | 0.6 | 18 | Pan-Aurora | [3][4] |
| ENMD-2076 | 14 | - | - | - | Selective for Aurora A | [3] |
| CYC116 | 44 | 19 | - | - | Pan-Aurora | [1] |
| PHA-680632 | 27 | 135 | - | - | Pan-Aurora | [1] |
| ZM-447439 | 110 | 130 | - | - | Pan-Aurora | [1][4] |
| SNS-314 | 9 | 31 | - | - | Pan-Aurora | [3] |
| R763 | 4 | 4.8 | - | - | Pan-Aurora | [3] |
Clinical Efficacy and Safety Profile of Aurora A Inhibitors
The ultimate measure of an inhibitor's efficacy lies in its clinical performance. The following table summarizes key findings from clinical trials of selected Aurora A inhibitors, highlighting their therapeutic potential and associated toxicities.
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results | Common Adverse Events (Grade ≥3) | Reference |
| Alisertib (MLN8237) | Phase I/II | Myelofibrosis | Showed clinical activity, including improvements in bone marrow fibrosis and splenomegaly. | Cytopenias | [5] |
| Phase II | Castration-resistant and Neuroendocrine Prostate Cancer | Did not meet primary endpoint, but a subset of patients with molecular features of Aurora A/N-myc activation showed significant clinical benefit. | - | [6] | |
| LY3295668 | Phase I | Advanced Solid Tumors | Disease control rate of 69% with nine patients achieving stable disease. MTD established at 25 mg BID. | Mucositis, diarrhea, corneal deposits. | [7] |
| MLN8054 | Phase I | Advanced Solid Tumors | Showed pharmacodynamic evidence of Aurora A inhibition in tumor and skin biopsies. | - | [8] |
| ENMD-2076 | Phase I | Refractory Advanced Solid Tumors | MTD established at 160 mg/m². Showed a linear pharmacokinetic profile. | Hypertension | [3] |
| Barasertib (AZD1152) | Phase I/II | Acute Myeloid Leukemia (AML) | Overall hematologic response rate of 19%. | Febrile neutropenia, stomatitis/mucosal inflammation. | [2] |
| SNS-314 | Phase I | Advanced Solid Tumors | Well-tolerated with Grade 1 and 2 toxicities being most common. DLT was Grade 3 neutropenia at 1440 mg/m². | Neutropenia | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the action and evaluation of Aurora A inhibitors.
Caption: Aurora A Signaling Pathway and Point of Inhibition.
Caption: Preclinical to Clinical Workflow for Aurora A Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the rigorous evaluation of kinase inhibitors. Below are methodologies for key assays cited in this guide.
Biochemical Kinase Activity Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Aurora A Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor compounds
-
Multiwell plates (384-well, white, opaque)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the Kinase Reaction Buffer, ATP solution, and substrate solution as per the manufacturer's instructions. Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 5 µL of the test inhibitor solution.
-
Add 5 µL of a master mix containing the kinase, substrate, and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment.[9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10]
Materials:
-
Cancer cell line of interest
-
Test inhibitor compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against Aurora A and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[11]
-
-
Heat Shock:
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Aurora A in each sample by Western blotting or other protein detection methods.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora Kinase A inhibition: A mega-hit for myelofibrosis therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora kinase A inhibitor, LY3295668 erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pelagobio.com [pelagobio.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. m.youtube.com [m.youtube.com]
Validating On-Target Effects of Aurora A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of two selective Aurora A kinase inhibitors, Alisertib (MLN8237) and MK-5108. The information presented herein is supported by experimental data from preclinical studies, offering a valuable resource for researchers validating the efficacy and mechanism of action of this class of therapeutic agents.
Introduction to Aurora A Kinase and its Inhibition
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy.[2] Aurora A inhibitors are small molecules designed to block the kinase activity of Aurora A, leading to mitotic arrest and subsequent apoptosis in cancer cells. Validating the on-target effects of these inhibitors is a critical step in their preclinical and clinical development.
Comparative Analysis of On-Target Effects
This section compares the in vitro and in vivo on-target effects of Alisertib and a representative alternative, here referred to as "Aurora A inhibitor 2" (MK-5108), a highly selective Aurora A kinase inhibitor.[3]
Biochemical and Cellular Potency
A primary measure of an inhibitor's on-target effect is its potency against the target kinase and its selectivity over other kinases, particularly the closely related Aurora B kinase.
| Inhibitor | Target | IC50 (nM) | Cellular Potency (IC50, nM) | Selectivity (Aurora A vs. B) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | ~50 (HCT-116) | >200-fold | [2][4] |
| MK-5108 | Aurora A | - | - | Highly Selective | [3] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies.
Cellular Phenotypes
Inhibition of Aurora A kinase in cancer cells leads to distinct and measurable cellular phenotypes, providing functional validation of on-target activity.
| Phenotype | Alisertib (MLN8237) | MK-5108 | Reference |
| Cell Cycle Arrest | G2/M arrest | G2/M arrest | [3][5] |
| Endoreduplication | Induction of polyploidy | - | [6] |
| Apoptosis | Induction of apoptosis | - | [7] |
| Spindle Abnormalities | Monopolar and multipolar spindles | - | [2] |
Experimental Protocols for On-Target Validation
Detailed methodologies for key experiments are crucial for reproducing and validating findings.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of a compound against purified Aurora A kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).
-
Inhibitor Addition: Add serial dilutions of the Aurora A inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Western Blotting for Phospho-Aurora A
This technique is used to assess the inhibition of Aurora A autophosphorylation at Threonine 288 (p-AurA T288), a key marker of its activation.
Protocol:
-
Cell Lysis: Treat cancer cells with the Aurora A inhibitor for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AurA (T288) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody against total Aurora A or a loading control (e.g., GAPDH) to normalize the data.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, revealing the cell cycle arrest induced by Aurora A inhibition.
Protocol:
-
Cell Treatment and Harvesting: Treat cancer cells with the Aurora A inhibitor for various time points. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Rehydrate the cells in PBS and stain them with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the Aurora A inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Aurora A inhibitor (e.g., via oral gavage) and vehicle control to the respective groups according to a defined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-AurA, to confirm on-target inhibition in the tumor tissue.
-
Data Analysis: Plot the tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of the inhibitor.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the Aurora A signaling pathway and the experimental workflows for on-target validation.
Caption: Simplified Aurora A signaling pathway in mitosis.
Caption: Experimental workflow for Western blotting.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
The validation of on-target effects is paramount in the development of selective Aurora A kinase inhibitors. This guide provides a framework for comparing the activity of different inhibitors, such as Alisertib and MK-5108, through a combination of biochemical and cell-based assays. The presented data and detailed protocols serve as a valuable resource for researchers in the field of cancer drug discovery, enabling a thorough and objective assessment of novel therapeutic candidates targeting Aurora A kinase.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aurora A inhibitor 2 vs. Aurora B inhibitors selectivity
A new class of 2,4-bisanilinopyrimidine Aurora A inhibitors demonstrates remarkable selectivity over Aurora B, a critical attribute for targeted cancer therapy. This guide provides a detailed comparison of a representative compound from this class, herein referred to as Aurora A Inhibitor 2, against well-characterized selective Aurora B inhibitors. By examining their biochemical potency, selectivity, and the signaling pathways they modulate, this document serves as a comprehensive resource for researchers in oncology and drug development.
Unprecedented Selectivity of a Novel Aurora A Inhibitor
This compound, a 2,4-bisanilinopyrimidine derivative, exhibits a high degree of potency and selectivity for Aurora A kinase. This selectivity is crucial for minimizing off-target effects, as Aurora A and Aurora B have distinct roles in mitosis. While Aurora A is primarily involved in centrosome maturation and spindle assembly, Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.
Comparative Analysis of Inhibitor Potency and Selectivity
To contextualize the performance of this compound, we compare it with three well-established Aurora B inhibitors: GSK1070916, AZD1152 (Barasertib), and HOI-07. The following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) against Aurora A and Aurora B kinases.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity (Fold) |
| This compound | Aurora A | IC50: 3.4[1] | >1000 vs. Aurora B[1] |
| Aurora B | >3400 | ||
| GSK1070916 | Aurora B | Ki: 0.38[2] | >1290 vs. Aurora A |
| Aurora A | Ki: 492[2] | ||
| AZD1152-HQPA | Aurora B | Ki: 0.36[3] | >3800 vs. Aurora A |
| Aurora A | Ki: 1369[3] | ||
| HOI-07 | Aurora B | Potent Inhibition | High vs. Aurora A |
| Aurora A | No Obvious Inhibition[4] |
Deciphering the Molecular Pathways
The distinct roles of Aurora A and Aurora B in cell division are governed by their unique signaling pathways. Understanding these pathways is essential for appreciating the differential cellular effects of selective inhibitors.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. The following section details a generalized workflow for in vitro kinase inhibition assays.
References
Unveiling the Potency of Aurora A Inhibitors: A Comparative Cross-Validation in Multiple Cell Lines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the activity of the selective Aurora A kinase inhibitor, Alisertib (MLN8237), and other notable alternatives, MK-5108 and MK-8745, across a panel of cancer cell lines. This guide is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering a side-by-side comparison of inhibitor potency, alongside detailed experimental protocols and pathway visualizations to support further investigation into this critical anti-cancer target.
Aurora A kinase, a key regulator of mitotic progression, is a well-validated target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers, making the development of potent and selective inhibitors a significant focus of cancer research. This guide delves into the in vitro efficacy of leading Aurora A inhibitors, providing a clear, data-driven overview of their activity.
Comparative Activity of Aurora A Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Alisertib (MLN8237), MK-5108, and MK-8745 in various cancer cell lines, as determined by cell viability assays. This data highlights the differential sensitivity of cancer cell lines to these inhibitors.
| Cell Line | Cancer Type | Alisertib (MLN8237) IC50 (nM) | MK-5108 IC50 (nM) | MK-8745 IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 6.7 - 61[1][2] | ~250 | - |
| MM1.S | Multiple Myeloma | 3 - 1710[3][4] | - | - |
| OPM1 | Multiple Myeloma | 3 - 1710[3][4] | - | - |
| TIB-48 | T-cell Non-Hodgkin's Lymphoma | 80 - 100[5] | - | - |
| CRL-2396 | T-cell Non-Hodgkin's Lymphoma | 80 - 100[5] | - | - |
| A549 | Non-Small Cell Lung Cancer | - | ~2500 | - |
| H358 | Non-Small Cell Lung Cancer | - | ~250 | - |
| H460 | Non-Small Cell Lung Cancer | - | ~250 | - |
| Calu-1 | Non-Small Cell Lung Cancer | - | >10000 | - |
| SU-DHL-4 | Non-Hodgkin's Lymphoma | - | - | ~100 |
| SU-DHL-6 | Non-Hodgkin's Lymphoma | - | - | ~100 |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. The data presented here is a compilation from multiple sources for comparative purposes.
Visualizing the Aurora A Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Apoptotic Power: A Comparative Analysis of an Aurora A Inhibitor and Other Anti-cancer Agents
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, researchers are constantly evaluating the apoptotic potential of novel drug candidates against established chemotherapeutic agents. This guide provides a comprehensive comparison of the apoptotic capabilities of a representative Aurora A inhibitor, Alisertib (MLN8237), against two widely used anti-cancer drugs, Paclitaxel and Vincristine. This analysis is supported by experimental data from studies on the HCT116 human colorectal carcinoma cell line, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Three Pathways
Alisertib , a selective inhibitor of Aurora A kinase, disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to a prolonged halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1]
Paclitaxel , a member of the taxane family, also targets the mitotic spindle but through a different mechanism. It stabilizes microtubules, preventing their normal dynamic instability required for chromosome segregation. This "freezing" of the spindle also leads to mitotic arrest and subsequent apoptosis.
Vincristine , a vinca alkaloid, acts by inhibiting the polymerization of microtubules, the building blocks of the mitotic spindle. This disruption prevents spindle formation, leading to cell cycle arrest in the M phase and the induction of apoptosis.
Quantitative Comparison of Apoptotic Potential
To provide a clear and objective comparison, the following table summarizes key quantitative data on the apoptotic and cytotoxic effects of Alisertib, Paclitaxel, and Vincristine on HCT116 colorectal cancer cells.
| Drug | Metric | Concentration | Time Point | Result in HCT116 Cells | Reference |
| Alisertib (MLN8237) | Apoptosis (Annexin V) | 1 µmol/L | 48 hours | Statistically significant increase in apoptosis | [1] |
| Paclitaxel | IC50 (Cell Viability) | 9.7 nM | Not Specified | 50% inhibition of cell growth | [2] |
| Vincristine | IC50 (Cell Viability) | 10 nM | 48 hours | 50% inhibition of cell growth | [3] |
Note: A direct head-to-head study comparing the percentage of apoptosis induced by all three drugs under identical conditions in HCT116 cells was not available. The data presented is compiled from separate studies, and therefore, direct comparison of the magnitude of effect should be made with caution. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Signaling Pathways and Experimental Workflows
The intricate signaling cascades leading to apoptosis and the experimental methods used to quantify this process are visualized in the following diagrams.
Caption: Apoptotic signaling pathways of the compared drugs.
Caption: Experimental workflow for assessing apoptosis.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with the desired concentrations of Alisertib, Paclitaxel, or Vincristine for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (Colorimetric)
-
Cell lysis buffer (provided in the kit)
-
DEVD-pNA substrate (provided in the kit)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate and treat with the drugs as described above.
-
After treatment, lyse the cells by adding 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Centrifuge the plate at 800 x g for 5 minutes and transfer the supernatant (cytosolic extract) to a fresh 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with that of the untreated control.
This comparative guide underscores the distinct yet effective apoptotic potential of the Aurora A inhibitor Alisertib in relation to the established chemotherapeutic agents Paclitaxel and Vincristine. The provided data and protocols offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of these compounds in the fight against cancer.
References
- 1. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine promotes migration and invasion of colorectal cancer HCT116 cells through RhoA/ROCK/ Myosin light chain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aurora A Inhibitors: Aurora A Inhibitor 2 vs. MK-5108
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for elucidating the biological functions of Aurora A kinase and for developing novel anti-cancer therapeutics. This guide provides an objective, data-driven comparison of two commercially available Aurora A inhibitors: Aurora A inhibitor 2 and MK-5108.
Aurora A kinase is a key regulator of mitotic progression, and its overexpression is frequently observed in various human cancers, making it an attractive target for cancer therapy.[1][2] Both this compound and MK-5108 are small molecule inhibitors targeting this kinase. This guide summarizes their performance based on available preclinical data, focusing on their potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity
A critical aspect of a chemical probe is its potency and selectivity for the intended target. Based on in vitro kinase assays, MK-5108 demonstrates exceptional potency and high selectivity for Aurora A.
| Inhibitor | Target | IC50 | Selectivity vs. Aurora B | Selectivity vs. Aurora C |
| MK-5108 | Aurora A | 0.064 nM[3][4] | ~220-fold[3][4] | ~190-fold[3][4] |
| This compound | Aurora A | 310 nM - 390 nM[5][6][7] | ~0.77-fold[6][7] | Not widely reported |
Table 1: Comparison of in vitro potency and selectivity of MK-5108 and this compound against Aurora kinases.
MK-5108 is a highly potent inhibitor of Aurora A with an IC50 in the sub-nanomolar range.[3][4] It exhibits robust selectivity against the other Aurora kinase family members, Aurora B and Aurora C.[3][4] Furthermore, when tested against a large panel of other protein kinases, MK-5108 showed high selectivity, inhibiting only TrkA with less than 100-fold selectivity.[1]
In contrast, this compound (CAS 331770-21-9) displays a significantly lower potency for Aurora A, with reported IC50 values in the hundreds of nanomolar range.[5][6][7] Notably, its selectivity for Aurora A over Aurora B is minimal, with some data suggesting it is slightly more potent against Aurora B.[6][7] One source recommends this inhibitor for in vitro use only, citing limited aqueous solubility and high serum binding as potential limitations for in vivo studies.[6]
Cellular Activity
The efficacy of these inhibitors has also been evaluated in various cancer cell lines, providing insights into their cell-based potency and mechanism of action.
| Inhibitor | Cell Line(s) | Assay | IC50 / Effect |
| MK-5108 | Various (14 cell lines) | Cell Proliferation | 0.16 - 6.4 µM[1][4] |
| HeLa-S3 | Cell Cycle Analysis | G2/M arrest[2] | |
| This compound | MCF-7 | Cell Proliferation | 1.25 µM[5] |
Table 2: Comparison of in vitro cellular activity of MK-5108 and this compound.
MK-5108 has been shown to inhibit the proliferation of a broad range of human cancer cell lines with IC50 values in the low micromolar to sub-micromolar range.[1][4] Consistent with its mechanism of action, treatment with MK-5108 leads to a G2/M phase cell cycle arrest.[2]
This compound has been reported to block the proliferation of MCF-7 breast cancer cells with an IC50 of 1.25 µM.[5]
In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for assessing the therapeutic potential of a drug candidate. MK-5108 has demonstrated significant antitumor activity in xenograft models.
| Inhibitor | Xenograft Model | Dosing | Antitumor Effect |
| MK-5108 | HCT116 (colon) | 15 and 30 mg/kg, p.o., b.i.d. | Significant tumor growth inhibition[4] |
| SW48 (colon) | 15 and 45 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition[4] | |
| This compound | Not reported | - | - |
Table 3: Comparison of in vivo antitumor activity of MK-5108 and this compound.
Oral administration of MK-5108 resulted in significant, dose-dependent tumor growth inhibition in both HCT116 and SW48 colon cancer xenograft models in mice and rats, respectively.[4] These studies highlight the in vivo efficacy of MK-5108 as a single agent. Furthermore, preclinical studies have shown that MK-5108 can enhance the antitumor activity of docetaxel.[2]
In contrast, there is a lack of publicly available data on the in vivo efficacy of this compound. As mentioned earlier, its physicochemical properties may limit its suitability for in vivo applications.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: Aurora A Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
An in vitro kinase assay is performed to determine the 50% inhibitory concentration (IC50) of a compound against a specific kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the Aurora A kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[8]
-
Inhibitor Addition: Serial dilutions of the inhibitor (this compound or MK-5108) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[8]
-
ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[8][9]
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Aurora A inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[10][11][12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[10][11][12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vivo Xenograft Study (General Protocol)
Xenograft studies in immunodeficient mice are used to evaluate the in vivo antitumor efficacy of a compound.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of the mice.[13]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are randomized into treatment and control groups. The Aurora A inhibitor is administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[13]
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition. Body weight and general health of the animals are also monitored to assess toxicity.
Conclusion
Based on the available preclinical data, MK-5108 emerges as a superior tool compound for studying Aurora A kinase biology and as a more promising candidate for further therapeutic development compared to this compound. MK-5108 exhibits outstanding potency in the sub-nanomolar range and excellent selectivity for Aurora A over other kinases. Its proven efficacy in cellular and in vivo models further validates its utility.
In contrast, this compound demonstrates significantly lower potency and a lack of selectivity against Aurora B. The limited available data on its cellular and in vivo activity, coupled with potential liabilities in its physicochemical properties, suggest that its application as a selective Aurora A probe should be approached with caution. For researchers requiring a highly potent and selective inhibitor of Aurora A for in vitro and in vivo studies, MK-5108 represents a more robust and well-characterized option.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Aurora Kinase Inhibitor II [sigmaaldrich.com]
- 7. Aurora kinase inhibitor-2|CAS 331770-21-9|DC Chemicals [dcchemicals.com]
- 8. promega.com [promega.com]
- 9. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 2.6. In vivo xenograft studies [bio-protocol.org]
Unraveling the Transcriptional Consequences of Aurora A Kinase Inhibition: A Comparative Analysis of Alisertib and MLN8054
A deep dive into the molecular mechanisms of two prominent Aurora A kinase inhibitors reveals both convergent and divergent effects on the cancer cell transcriptome. This guide provides a comparative analysis of the gene expression changes induced by Alisertib (MLN8237) and MLN8054, offering researchers and drug development professionals a clear overview of their distinct and shared cellular impacts.
Aurora A kinase, a key regulator of mitotic progression, is a well-established therapeutic target in oncology. Its inhibition disrupts cell division, ultimately leading to apoptosis or senescence in cancer cells. Alisertib and MLN8054 are two potent and selective small-molecule inhibitors of Aurora A kinase that have been extensively studied. While both compounds share the same primary target, subtle differences in their molecular interactions and off-target activities can translate into distinct downstream gene expression signatures, influencing their therapeutic efficacy and potential side effects.
This guide summarizes the available data on the gene expression changes elicited by these two inhibitors, presenting a comparative table of key modulated genes and detailing the experimental protocols used to generate this data. Visualizations of the experimental workflow and the core Aurora A signaling pathway are also provided to facilitate a comprehensive understanding.
Comparative Gene Expression Analysis
The following table summarizes the changes in the expression of genes known to be involved in cell cycle regulation, apoptosis, and senescence, as reported in studies of cancer cell lines treated with Alisertib and MLN8054. It is important to note that the experimental conditions (e.g., cell line, drug concentration, and treatment duration) may vary between studies, which should be taken into consideration when interpreting the data.
| Gene | Function | Alisertib-induced Change | MLN8054-induced Change |
| Cell Cycle Regulation | |||
| CCNB1 (Cyclin B1) | G2/M transition | ↑[1] | No significant change reported |
| CDK1 (CDC2) | G2/M transition | ↓[2] | No significant change reported |
| CDKN1A (p21) | Cell cycle arrest | ↑[2][3] | ↑[4] |
| CDKN1B (p27) | Cell cycle arrest | ↑[2] | No significant change reported |
| Apoptosis | |||
| TP53 (p53) | Tumor suppressor | ↑[2][3] | ↑ (stabilization)[4] |
| BAX | Pro-apoptotic | ↑[3] | No significant change reported |
| BCL2 | Anti-apoptotic | ↓[3] | No significant change reported |
| PMAIP1 (NOXA) | Pro-apoptotic | No significant change reported | No significant change reported |
| BBC3 (PUMA) | Pro-apoptotic | ↑[3] | No significant change reported |
| Senescence | |||
| GLB1 (SA-β-gal) | Senescence marker | Not explicitly reported | ↑ (activity)[4][5] |
| RB1 (pRb) | Tumor suppressor | No significant change reported | ↓ (hypophosphorylation)[4] |
Note: "↑" indicates upregulation, "↓" indicates downregulation. The provided citations refer to studies that have reported these changes. The absence of a reported change does not definitively mean there is no effect, but rather that it was not highlighted in the available literature.
Experimental Protocols
The following are representative experimental protocols for assessing gene expression changes following treatment with Aurora A inhibitors.
Alisertib Treatment and RNA Sequencing (Based on GEO Dataset GSE102639)
-
Cell Culture: A549 lung carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were treated with 1 µM Alisertib (MLN8237) or DMSO (vehicle control) for 48 hours.
-
RNA Extraction: Total RNA was isolated from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
RNA Sequencing: RNA sequencing was performed on the Illumina platform. The raw sequencing reads were processed to remove adapters and low-quality reads. The cleaned reads were then aligned to the human reference genome (hg19).
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted. Differential gene expression between Alisertib-treated and control samples was determined using statistical packages such as DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed.
MLN8054 Treatment and Microarray Analysis (Generalized Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 colorectal carcinoma) were maintained in their recommended growth medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Drug Treatment: Cells were exposed to a specific concentration of MLN8054 (e.g., 1 µM) or vehicle control for a defined period (e.g., 24 or 48 hours).
-
RNA Isolation: Total RNA was extracted from treated and control cells using a TRIzol-based method or a commercial kit. The integrity and concentration of the RNA were verified.
-
cDNA Synthesis and Labeling: The extracted RNA was reverse transcribed into cDNA. The cDNA was then labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
Microarray Hybridization: The labeled cDNA was hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Analysis: The microarray slides were scanned to detect the fluorescence intensity of each spot. The raw data was then normalized to correct for technical variations. Differentially expressed genes were identified by comparing the signal intensities between the MLN8054-treated and control samples, typically using a fold-change cutoff and a statistical test (e.g., t-test).
Visualizing the Process and Pathway
To better illustrate the experimental and biological context of this comparative analysis, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for analyzing gene expression changes induced by Aurora A inhibitors.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Inhibitor-2 in Histone H3 Phosphorylation: A Comparative Analysis
A deep dive into the regulatory mechanisms of histone H3 phosphorylation, this guide clarifies the function of the endogenous protein Inhibitor-2 (I-2) and contrasts its effects with those of small molecule kinase inhibitors. Experimental data and detailed protocols are provided to equip researchers in cell biology and drug discovery with the necessary tools to investigate this critical epigenetic modification.
Histone H3 phosphorylation is a dynamic post-translational modification pivotal to the regulation of gene expression, chromatin condensation, and cell cycle progression. The level of phosphorylation is tightly controlled by a balance between the activity of protein kinases and phosphatases. This guide focuses on the role of Inhibitor-2 (I-2), a key endogenous regulator, and compares its mechanism to that of pharmacological inhibitors that directly target histone H3 kinases.
The True Role of Inhibitor-2: A Phosphatase Regulator, Not a Direct Inhibitor of Phosphorylation
Contrary to what its name might imply in this context, Inhibitor-2 (I-2) does not directly inhibit the phosphorylation of histone H3. Instead, I-2 is an endogenous protein inhibitor of Protein Phosphatase 1 (PP1). PP1 is a major phosphatase responsible for the dephosphorylation of histone H3 at several key residues, including Serine 10 (Ser10). Therefore, by inhibiting PP1, I-2's function is to maintain or promote the phosphorylated state of histone H3. Knockdown of I-2 in cells has been shown to result in the dephosphorylation of histone H3, confirming its role in upholding this epigenetic mark.
The primary kinases responsible for phosphorylating histone H3 are members of the Aurora kinase family (particularly Aurora B) during mitosis, and Mitogen- and Stress-Activated Kinases (MSK1/2) in response to cellular signaling cascades. The interplay between these kinases and phosphatases like PP1 dictates the phosphorylation status of histone H3.
Comparative Analysis: Inhibitor-2 versus Direct Kinase Inhibitors
For researchers looking to actively suppress histone H3 phosphorylation, the primary tools are small molecule inhibitors that target the responsible kinases. Below is a comparison of the indirect regulatory action of I-2 with the direct inhibitory effects of selected kinase inhibitors.
| Compound/Protein | Target | Mechanism of Action on H3 Phosphorylation | Quantitative Data (IC50/Effective Concentration) |
| Inhibitor-2 (I-2) | Protein Phosphatase 1 (PP1) | Indirectly Promotes: Inhibits the phosphatase (PP1) that dephosphorylates histone H3, thereby maintaining its phosphorylated state. | Not applicable (endogenous protein regulator). Knockdown studies show a decrease in H3 phosphorylation. |
| Hesperadin | Aurora B Kinase | Directly Inhibits: Binds to the ATP-binding pocket of Aurora B kinase, preventing the phosphorylation of its substrates, including histone H3. | Significant reduction of H3S10 phosphorylation observed at 300 nM in human retinal epithelial cells.[1] |
| AZD1152 | Aurora B Kinase | Directly Inhibits: A selective inhibitor of Aurora B kinase, leading to a reduction in histone H3 Ser10 phosphorylation. | Complete inhibition of histone H3 phosphorylation in HCT-116 cells at 50 nM.[2] |
| PHA-680632 | Aurora Kinases | Directly Inhibits: A potent inhibitor of Aurora kinases that blocks mitotic phosphorylation of histone H3. | Dose-dependent inhibition of histone H3 phosphorylation in U2OS cells, with significant effects observed in the low micromolar range.[3] |
| H89 | MSK1 | Directly Inhibits: An inhibitor of MSK1, thereby blocking the mitogen- and stress-induced phosphorylation of histone H3 at Ser10 and Ser28. | Effective in suppressing TPA- or EGF-induced histone H3 phosphorylation in JB6 Cl41 cells.[4] |
Signaling Pathway of Histone H3 Phosphorylation
The phosphorylation of histone H3 is a key event in cellular signaling, particularly during mitosis. The following diagram illustrates the core regulatory pathway involving Aurora B kinase and its counteracting phosphatase, PP1, which is in turn regulated by Inhibitor-2.
Experimental Protocols
Accurate measurement of histone H3 phosphorylation is crucial for studying its regulation. Below are detailed protocols for common techniques used to assess the levels of phosphorylated histone H3.
Experimental Workflow: Assessing H3 Phosphorylation
Western Blot for Phosphorylated Histone H3 (p-H3)
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated histone H3.
a. Sample Preparation (Acid Extraction of Histones):
-
Harvest cells and wash with ice-cold PBS containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate with rotation at 4°C for at least 1 hour to extract basic proteins.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
-
Precipitate proteins from the supernatant by adding trichloroacetic acid (TCA) and incubate on ice.
-
Centrifuge to pellet the histones, wash with ice-cold acetone, and air dry the pellet.
-
Resuspend the histone pellet in ultrapure water.
b. SDS-PAGE and Electrotransfer:
-
Quantify the protein concentration of the histone extracts.
-
Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated histone H3 residue of interest (e.g., anti-phospho-H3-Ser10) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
Enzyme-Linked Immunosorbent Assay (ELISA) for p-H3
ELISA provides a quantitative measurement of p-H3 levels in cell lysates. Several commercial kits are available for this purpose.
a. Principle: A sandwich ELISA format is typically used. A capture antibody specific for total histone H3 is coated onto the wells of a microplate. Cell lysates are added, and histone H3 is captured. A detection antibody, specific for the phosphorylated form of histone H3, is then added, followed by a substrate that generates a colorimetric or fluorometric signal proportional to the amount of p-H3.
b. General Protocol (using a commercial kit):
-
Prepare cell lysates according to the kit manufacturer's instructions, ensuring the inclusion of phosphatase inhibitors.
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound material.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells and add HRP-linked streptavidin.
-
Wash again and add the TMB substrate to develop color.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p-H3 in the samples by comparing their absorbance to the standard curve.
Immunofluorescence for p-H3
Immunofluorescence allows for the visualization of p-H3 within individual cells, providing spatial information and revealing cell-to-cell variability.
a. Cell Preparation:
-
Grow cells on glass coverslips.
-
Treat cells with the desired inhibitors or stimuli.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
b. Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against phosphorylated histone H3 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a DNA counterstain like DAPI.
c. Visualization:
-
Image the cells using a fluorescence or confocal microscope. The p-H3 signal is typically observed in the nucleus, often with intense staining of condensed chromosomes in mitotic cells.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MSK2 and MSK1 mediate the mitogen- and stress-induced phosphorylation of histone H3 and HMG-14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen- and Stress-Activated Kinase 1 Histone H3 Phosphorylation is Crucial for Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Role of Aurora A in Apoptosis Mediated by Protein Phosphatase Inhibitor-2
This guide provides an objective comparison of the role of Aurora A kinase in the context of apoptosis, with a specific focus on its interaction with the protein phosphatase 1 (PP1) regulator, Inhibitor-2 (I-2). We will explore the molecular mechanisms, compare signaling pathways, and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The Aurora A, PP1, and Inhibitor-2 Axis
Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[1] Its overexpression is linked to tumorigenesis and resistance to apoptosis in various cancers.[2][3] The activity of Aurora A is tightly regulated, primarily through phosphorylation of Threonine-288 in its T-loop. This phosphorylation is reversed by Protein Phosphatase 1 (PP1), which dephosphorylates and inactivates Aurora A.[1][4]
Inhibitor-2 (I-2), a small, intrinsically disordered protein, is a key regulator of PP1.[5] While initially identified as a potent inhibitor of PP1, subsequent research has revealed a more complex, bifunctional role.[5][6] I-2 not only inhibits PP1 but can also directly bind to and allosterically activate Aurora A kinase, independent of its PP1-inhibitory function.[6] This dual mechanism positions I-2 as a critical modulator of Aurora A activity and, consequently, cell fate decisions like apoptosis.
The Role of Aurora A in Apoptosis Regulation
Elevated expression of Aurora A is generally correlated with the suppression of apoptosis.[7][8] It exerts its anti-apoptotic effects through several mechanisms:
-
Inactivation of p53 and p73: Aurora A can phosphorylate and inactivate the tumor suppressor proteins p53 and p73.[1][7][9] For instance, it phosphorylates p73 at serine 235, which abrogates its DNA-binding and transactivation functions, leading to resistance against DNA damage-induced apoptosis.[7][8]
-
Regulation of Bcl-2 Family Proteins: Aurora A influences the expression of Bcl-2 family proteins. Overexpression of Aurora A has been shown to decrease the levels of pro-apoptotic proteins like Bak and Bax while increasing the anti-apoptotic protein Bcl-2.[9][10]
-
Modulation of Survival Pathways: Aurora A can activate pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway, further contributing to the inhibition of apoptosis.[2]
Given its anti-apoptotic functions, inhibiting Aurora A has become a key strategy in cancer therapy to induce cell death in tumor cells.[3][11]
Inhibitor-2 as a Modulator of Aurora A-Dependent Apoptosis
The term "Inhibitor 2-induced apoptosis" is complex. Given that I-2 activates the anti-apoptotic kinase Aurora A, I-2 would be expected to suppress, rather than induce, apoptosis. The validation of its role, therefore, lies in understanding how manipulating the I-2 and Aurora A interaction affects cell survival.
-
Direct Activation of Aurora A: I-2 can directly bind to Aurora A and stimulate its kinase activity. This activation occurs without an increase in T-loop phosphorylation and is mediated by the C-terminal domain of I-2.[6] This would enhance Aurora A's anti-apoptotic functions.
-
Inhibition of PP1: By inhibiting PP1, I-2 prevents the dephosphorylation and inactivation of Aurora A, thereby sustaining its active state.[1][6]
Therefore, the primary role of I-2 in this context is to promote Aurora A activity, which in turn leads to the suppression of apoptosis. Apoptosis can be induced by targeting this interaction, for example, by using small molecule inhibitors of Aurora A.
Comparison with Alternative Apoptosis Induction Pathways
The Aurora A pathway represents a critical node in apoptosis regulation, often intersecting with other major pathways. A comparison highlights its unique position:
| Feature | Aurora A Inhibition Pathway | Death Receptor Pathway (e.g., TRAIL) | p53-Mediated Intrinsic Pathway |
| Primary Trigger | Inhibition of mitotic kinase activity. | Ligand binding to death receptors (e.g., DR4/DR5). | DNA damage, cellular stress. |
| Key Mediator | Downregulation of Aurora A activity. | Caspase-8 activation at the DISC. | p53 transactivation of pro-apoptotic genes. |
| Apoptosome Formation | Can lead to mitotic catastrophe, then apoptosis. | Can converge on the mitochondrial pathway via Bid cleavage. | Central event, involving Apaf-1, cytochrome c, and Caspase-9. |
| Therapeutic Strategy | Small molecule inhibitors (e.g., Alisertib, LY3295668).[11][12] | Agonistic antibodies or recombinant ligands (e.g., TRAIL).[12] | Chemotherapy, radiation. |
| Cell Cycle Phase | Primarily targets cells in G2/M phase. | Can act on cells in various phases. | Often induces G1 or G2 arrest prior to apoptosis. |
Combining Aurora A inhibitors with agents that activate other apoptotic pathways, such as death receptor ligands, can lead to synergistic effects and enhanced tumor cell killing.[12]
Experimental Data: Quantifying the Effects of Aurora A Inhibition
The following tables summarize quantitative data from studies investigating the effects of Aurora A inhibitors on cancer cell lines.
Table 1: Cell Viability Following Treatment with Aurora A Inhibitors (MTT Assay)
| Cell Line | Treatment | Concentration | Duration | % Cell Viability (Relative to Control) | Reference |
| H1299 (p53-deficient) | MLN8054 | 2µM | 24h | ~50% | [13] |
| TE7 (p53-deficient) | MLN8054 | 2µM | 24h | ~50% | [13] |
| U-2 OS (Osteosarcoma) | Alisertib | 100 nM | 24h | ~60% | [14] |
| MG-63 (Osteosarcoma) | Alisertib | 100 nM | 24h | ~55% | [14] |
Table 2: Induction of Apoptosis by Aurora A Inhibitors (Flow Cytometry & Caspase Activity)
| Cell Line | Treatment | Assay | Result | Reference |
| HCT116 (p53-/-) | MLN8054 | Flow Cytometry | >2-fold increase in cell death | [13] |
| HCT116 (p53-/-) | MLN8054 | Western Blot | Increase in cleaved Caspase-3 | [13] |
| U-2 OS | Alisertib (100 nM) | Caspase-3/7 Activity | ~4.5-fold increase vs. control | [14] |
| MG-63 | Alisertib (100 nM) | Caspase-3/7 Activity | ~5-fold increase vs. control | [14] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[17]
-
Treatment: Add the test compound (e.g., Aurora A inhibitor) at various concentrations and incubate for the desired period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.[15][17]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[15]
This method distinguishes between healthy, apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18]
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Centrifuge the cell suspension at ~500 xg for 5 minutes.[18]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[18][19]
This assay measures the activity of key executioner caspases, such as Caspase-3 and Caspase-7, which are activated during apoptosis. The assay uses a synthetic peptide substrate that releases a chromophore or fluorophore upon cleavage by active caspases.[20][21]
-
Cell Lysis: After treatment, harvest cells and lyse them in a chilled cell lysis buffer on ice for 10 minutes.[21][22]
-
Centrifugation: Centrifuge the lysate at ~15,000 xg for 15-20 minutes at 4°C to pellet cell debris.[22]
-
Assay Reaction: Transfer the supernatant (containing the protein extract) to a 96-well plate. Add a reaction buffer containing DTT and the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[21][23]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[22][24]
-
Measurement: Read the absorbance at 400-405 nm for the colorimetric assay or fluorescence at an excitation/emission of ~380nm/~460nm for the fluorometric assay.[21][24]
Western blotting is used to detect changes in the levels and cleavage of key apoptosis-related proteins.[25][26]
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, Aurora A, β-Actin) overnight at 4°C.[25][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[25][27] The increase in cleaved forms of caspases and PARP indicates apoptosis activation.[26][28]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of Aurora A regulation by I-2 and its impact on apoptosis.
Caption: Experimental workflow for assessing inhibitor-induced apoptosis.
Caption: Logical comparison of Aurora A activity states on apoptosis.
References
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Interaction of Aurora-A and PP2A during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein phosphatase-1: dual activity regulation by Inhibitor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Aurora-A kinase by protein phosphatase inhibitor-2, a bifunctional signaling protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Kinase-A Inactivates DNA Damage Induced Apoptosis and Spindle Assembly Checkpoint Response Functions of p73 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. ulab360.com [ulab360.com]
- 23. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. researchgate.net [researchgate.net]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Aurora A Inhibitor 2
For Immediate Implementation by Laboratory Personnel: This document provides crucial safety and logistical guidance for the proper disposal of Aurora A inhibitor 2, a compound utilized in advanced cancer research. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as protocols can vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Classification: While some safety data sheets for similar compounds may not classify them as hazardous, it is best practice to handle all research chemicals with care. For instance, "Aurora kinase inhibitor-8" is listed as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Given the lack of a specific Safety Data Sheet (SDS) for this compound in the search results, treating it as a potentially hazardous substance is a prudent measure.
Quantitative Data Summary for Chemical Waste Management
For effective management of chemical waste, specific quantitative thresholds and timelines are often enforced. The following table summarizes key quantitative guidelines relevant to the disposal of this compound.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (per laboratory) | 25 gallons of total chemical waste | [2] |
| Maximum Accumulation of Acutely Hazardous Waste | 1 quart | [2] |
| Container Removal from Satellite Accumulation Area | Within three (3) days after the container becomes full | |
| Maximum Storage Time for Partially Filled Containers | Up to one (1) year | [3] |
| pH Range for Drain Disposal (if permissible) | Greater than 5.0 and less than 12.5 | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound, from initial preparation to final collection.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S office.
-
Collect waste in a designated, compatible, and properly labeled hazardous waste container[4]. The original container can be used if it is in good condition and the label is intact.
-
Keep halogenated and non-halogenated solvent wastes separate, as this can impact disposal methods[4].
-
Store acids and bases separately, and never mix oxidizing acids with organic chemicals[2].
2. Container Management:
-
Ensure the waste container is always closed, except when adding waste[5].
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].
-
Use secondary containment, such as a tray or bucket, to prevent spills from reaching drains[4][5].
3. Disposal of Empty Containers:
-
An empty container that held a hazardous substance must be triple-rinsed with a suitable solvent[4][5].
-
The first rinsate must be collected and disposed of as hazardous waste[4][6]. Subsequent rinses may be permissible for drain disposal depending on local regulations[6].
-
After triple-rinsing, deface the original label on the container before disposing of it as regular trash or recycling[5].
4. Arranging for Waste Pickup:
-
Contact your institution's EH&S or hazardous waste management department to schedule a pickup for the full waste container.
-
Do not dispose of this compound by evaporation in a fume hood or down the drain unless specifically authorized for neutralized, non-hazardous solutions[3][5].
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Aurora kinase inhibitor-8|2133001-88-2|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
